Mavatrep
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a transient receptor potential vanilloid 1 antagonist; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O/c1-24(2,31)20-6-4-3-5-19(20)17-10-13-21-22(15-17)30-23(29-21)14-9-16-7-11-18(12-8-16)25(26,27)28/h3-15,31H,1-2H3,(H,29,30)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHXXHTBUZRCN-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)C=CC4=CC=C(C=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)/C=C/C4=CC=C(C=C4)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241905 | |
| Record name | Mavatrep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956274-94-5 | |
| Record name | α,α-Dimethyl-2-[2-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-benzimidazol-6-yl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956274-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mavatrep [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956274945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mavatrep | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mavatrep | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAVATREP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F197218T99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mavatrep's Mechanism of Action in Sensory Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavatrep (JNJ-39439335) is an investigational oral analgesic agent that acts as a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This document provides a comprehensive technical overview of the core mechanism of action of this compound in sensory neurons. It details the molecular interactions, downstream signaling consequences, and the experimental basis for its analgesic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: Targeting TRPV1 for Analgesia
The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli in primary sensory neurons.[3][4] It is activated by a variety of exogenous and endogenous factors, including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (low pH).[3] In inflammatory and neuropathic pain states, the expression and sensitivity of TRPV1 are upregulated, contributing to peripheral and central sensitization and the perception of pain. By competitively blocking the activation of TRPV1, this compound aims to inhibit the initial signaling cascade of pain transmission in nociceptive sensory neurons, thereby producing an analgesic effect.
Molecular Mechanism of Action
This compound exerts its pharmacological effect by directly competing with activating ligands for the binding site on the TRPV1 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening and subsequent cation influx (primarily Ca²⁺ and Na⁺) into the sensory neuron. The inhibition of this initial depolarization step is the cornerstone of this compound's analgesic activity.
Binding Affinity and Potency
In vitro studies have demonstrated this compound's high affinity and potency for the human TRPV1 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Kᵢ (Binding Affinity) | 6.5 nM | hTRPV1-expressing cells | Radioligand Binding Assay | Not explicitly stated, but inferred from potency data |
| IC₅₀ (Inhibitory Concentration) | 4.6 nM | HEK293 cells expressing hTRPV1 | Capsaicin-induced Ca²⁺ influx | Not explicitly stated, but inferred from potency data |
Signaling Pathways in Sensory Neurons
The antagonism of TRPV1 by this compound interrupts several key downstream signaling events that are crucial for the generation and propagation of pain signals.
Inhibition of Nociceptive Signaling Cascade
Under normal and pathological conditions, the activation of TRPV1 leads to a cascade of intracellular events. This compound's blockade of the receptor prevents these downstream processes.
Caption: this compound's antagonism of the TRPV1 receptor.
Experimental Evidence and Protocols
The mechanism of action of this compound has been elucidated through a series of preclinical and clinical studies. Below are detailed protocols for key experiments.
In Vitro Characterization
This assay is fundamental for determining the inhibitory potency of TRPV1 antagonists like this compound.
Objective: To quantify the inhibitory effect of this compound on capsaicin-induced calcium influx in cells expressing the human TRPV1 receptor.
Experimental Workflow:
Caption: Workflow for Capsaicin-Induced Calcium Influx Assay.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
-
Compound Pre-incubation: After dye loading, the cells are washed, and varying concentrations of this compound are added to the wells. The plates are incubated for 15-30 minutes.
-
Capsaicin Stimulation: A fixed concentration of capsaicin (typically at its EC₈₀) is added to the wells to stimulate the TRPV1 channels.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is measured, and the data are normalized to the response of capsaicin alone. An IC₅₀ curve is generated to determine the concentration of this compound that inhibits 50% of the capsaicin-induced response.
This technique provides a direct measure of the effect of this compound on the ion channel function of TRPV1.
Objective: To characterize the inhibitory effect of this compound on capsaicin-evoked currents in individual sensory neurons.
Experimental Workflow:
Caption: Workflow for Patch-Clamp Electrophysiology.
Detailed Protocol:
-
Neuron Isolation: Dorsal Root Ganglion (DRG) neurons are dissected from rats or mice and dissociated into single cells.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for 24-48 hours.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron (whole-cell configuration).
-
Current Measurement: The neuron is voltage-clamped at a holding potential of -60 mV.
-
Capsaicin Application: A solution containing capsaicin (e.g., 1 µM) is perfused over the neuron to activate TRPV1 channels, resulting in an inward current.
-
This compound Application: this compound at various concentrations is co-applied with capsaicin to assess its ability to block the capsaicin-evoked current.
-
Data Analysis: The amplitude of the inward current is measured before and after the application of this compound to determine the percentage of inhibition.
Preclinical In Vivo Models
Preclinical studies in animal models of pain are crucial for evaluating the analgesic efficacy of this compound.
This model assesses the ability of a compound to reverse inflammatory pain.
Objective: To evaluate the efficacy of this compound in reducing thermal hyperalgesia in a rat model of localized inflammation.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Thermal Hyperalgesia.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is measured using a plantar test apparatus (Hargreaves method).
-
Inflammation Induction: A 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before or after the carrageenan injection.
-
Thermal Hyperalgesia Assessment: Paw withdrawal latency is measured at various time points (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
Data Analysis: The paw withdrawal latencies are compared between the this compound-treated and vehicle-treated groups to determine the analgesic effect.
This model induces a more persistent inflammatory pain state.
Objective: To assess the sustained analgesic effect of this compound in a chronic inflammatory pain model.
Experimental Workflow:
Caption: Workflow for CFA-Induced Thermal Hyperalgesia.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus is determined.
-
Inflammation Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce a persistent inflammatory response.
-
Development of Hyperalgesia: Thermal hyperalgesia is allowed to develop over several days.
-
Drug Administration: this compound or vehicle is administered orally.
-
Assessment: Paw withdrawal latency is measured at multiple time points post-dosing to assess the magnitude and duration of the analgesic effect.
This translational model provides evidence of target engagement in vivo.
Objective: To demonstrate that this compound can block the physiological response to TRPV1 activation in vivo.
Detailed Protocol:
-
Animals: Male Sprague Dawley rats are used.
-
Drug Administration: this compound is administered orally at doses ranging from 0.3 to 30 mg/kg.
-
Capsaicin Application: After a set pre-treatment time, a solution of capsaicin (e.g., 1 mg) is applied topically to a defined area of the skin.
-
Flare Measurement: The resulting neurogenic inflammation (flare), characterized by increased blood flow, is measured using laser Doppler flowmetry.
-
Data Analysis: The area and intensity of the flare are quantified and compared between this compound- and vehicle-treated animals to determine the dose-dependent inhibition of the TRPV1-mediated response. An ED₅₀ value of 1.9 mg/kg was determined for this compound in this model.
Clinical Evaluation
Phase 1 clinical trials in healthy volunteers and patients with osteoarthritis have provided crucial information on the safety, pharmacokinetics, and pharmacodynamics of this compound.
Key Findings from Clinical Trials:
-
Pharmacokinetics: this compound exhibits a prolonged terminal half-life of 30-86 hours.
-
Pharmacodynamics: this compound treatment resulted in dose-related increases in the heat pain detection threshold and tolerance. It also effectively reduced capsaicin-induced flare in human subjects.
-
Efficacy in Osteoarthritis: In patients with painful knee osteoarthritis, a single 50mg dose of this compound was associated with a significant reduction in pain compared to placebo.
-
Adverse Events: The most common adverse events are related to its mechanism of action and include altered temperature sensation (feeling hot or cold) and a potential for minor thermal burns due to decreased heat perception.
Conclusion
This compound is a selective, competitive antagonist of the TRPV1 receptor with a well-defined mechanism of action in sensory neurons. By blocking the activation of TRPV1, this compound effectively inhibits the initial steps of the nociceptive signaling cascade, leading to analgesia. This mechanism has been robustly demonstrated through a combination of in vitro and in vivo preclinical studies, and further supported by pharmacodynamic and efficacy data from early-phase clinical trials. The development of this compound represents a targeted approach to pain management by modulating a key receptor involved in the pathophysiology of chronic pain.
References
- 1. isrctn.com [isrctn.com]
- 2. ISRCTN [isrctn.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Mavatrep's Engagement with the TRPV1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavatrep (JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This channel, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons (low pH), and chemical agonists like capsaicin, the pungent component of chili peppers.[3][4][5] Its central role in pain and inflammatory pathways has positioned it as a key therapeutic target for novel analgesics. This technical guide provides an in-depth analysis of this compound's binding affinity for the TRPV1 receptor, detailing the experimental methodologies used to quantify this interaction and the associated signaling pathways.
Quantitative Analysis of this compound-TRPV1 Interaction
The affinity of this compound for the human TRPV1 (hTRPV1) receptor and its functional potency have been determined through in vitro assays. The data consistently demonstrate a high-affinity interaction and potent antagonism of agonist-induced channel activation.
Binding Affinity and Functional Potency
| Parameter | Value | Cell Line | Description |
| Ki | 6.5 nM | HEK293 cells expressing hTRPV1 | Inhibition constant, representing the binding affinity of this compound to the hTRPV1 receptor, determined via a competitive radioligand binding assay using [3H]-Resiniferatoxin. |
| IC50 | 4.6 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the capsaicin-induced calcium influx. |
| IC50 (rat) | 21 nM | HEK293 cells expressing rTRPV1 | Half-maximal inhibitory concentration against the rat TRPV1 receptor, indicating some species-specific differences in potency. |
| IC50 (pH) | 6.8 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration for the inhibition of TRPV1 activation by low pH (5.0). |
| IC50 (capsaicin, electrophysiology) | 23 nM | HEK293 cells expressing hTRPV1 | Half-maximal inhibitory concentration determined by whole-cell patch clamp electrophysiology, measuring the inhibition of capsaicin-induced currents. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding and functional antagonism of this compound at the TRPV1 receptor.
Radioligand Competition Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the hTRPV1 receptor.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human TRPV1 receptor.
-
Radioligand: [3H]-Resiniferatoxin ([3H]-RTX), a high-affinity TRPV1 agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled TRPV1 ligand (e.g., unlabeled Resiniferatoxin).
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
HEK293 cells expressing hTRPV1 are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer to a specific protein concentration.
-
-
Assay Setup:
-
A constant amount of membrane preparation is added to each well of a 96-well plate.
-
A fixed concentration of [3H]-RTX (typically at or near its Kd value) is added.
-
Increasing concentrations of this compound are added to compete for binding.
-
A set of wells containing a saturating concentration of unlabeled RTX is included to determine non-specific binding.
-
-
Incubation:
-
The plate is incubated (e.g., for 60 minutes at 37°C) to allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by fitting the competition data to a sigmoidal dose-response curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Assay for IC50 Determination
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist-induced activation of the TRPV1 channel.
Objective: To determine the IC50 of this compound for the inhibition of capsaicin-induced Ca2+ influx.
Materials:
-
Cell Line: HEK293 cells stably expressing the hTRPV1 receptor.
-
Agonist: Capsaicin.
-
Test Compound: this compound.
-
Calcium Indicator Dye: A fluorescent Ca2+ indicator such as Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution).
-
Fluorescence Plate Reader: To measure changes in intracellular calcium.
Procedure:
-
Cell Preparation:
-
HEK293-hTRPV1 cells are seeded into 96-well plates and grown to confluence.
-
-
Dye Loading:
-
The cells are loaded with a Ca2+ indicator dye by incubating them with the AM ester form of the dye, which can cross the cell membrane.
-
-
Compound Incubation:
-
The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 25 minutes).
-
-
Agonist Stimulation:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Capsaicin is added to the wells to activate the TRPV1 channels, and the change in fluorescence is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence upon capsaicin addition corresponds to the influx of Ca2+.
-
The inhibitory effect of this compound at each concentration is calculated relative to the response in the absence of the antagonist.
-
The IC50 value is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
TRPV1 Signaling Pathway and Mechanism of this compound Action
TRPV1 is a polymodal ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain. This compound, as a competitive antagonist, binds to the TRPV1 receptor, likely at or near the agonist binding site, thereby preventing agonists like capsaicin from activating the channel.
Activation of TRPV1 can also be modulated by various intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate the channel, sensitizing it and lowering its activation threshold.
Conclusion
This compound demonstrates high-affinity binding to the human TRPV1 receptor and potent functional antagonism of its activation by various stimuli. The quantitative data, derived from robust in vitro assays such as radioligand binding and calcium influx studies, firmly establish its mechanism of action. As a selective, competitive TRPV1 antagonist, this compound represents a targeted approach to modulating the pain pathways, holding potential for the development of novel analgesic therapies. Further investigation into its clinical efficacy and safety profile is ongoing.
References
Mavatrep: A Technical Deep Dive into a Novel TRPV1 Antagonist for Chronic Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mavatrep (JNJ-39439335), an investigational, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for the treatment of chronic inflammatory pain. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Targeting the TRPV1 Pathway
This compound exerts its analgesic effects by antagonizing the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] In chronic inflammatory conditions, various inflammatory mediators are released, leading to the sensitization of TRPV1 channels. This sensitization lowers the threshold for activation by thermal and chemical stimuli, contributing to thermal hyperalgesia and allodynia. This compound, by blocking this receptor, aims to mitigate the pain signals originating from inflamed tissues.[2]
TRPV1 Signaling Pathway in Inflammatory Pain
The following diagram illustrates the key components of the TRPV1 signaling pathway in the context of inflammation and its inhibition by this compound. Inflammatory mediators activate G-protein coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs), initiating downstream signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the TRPV1 channel, increasing its sensitivity. This compound acts as a competitive antagonist, preventing the binding of activating ligands to the TRPV1 receptor.
Preclinical Efficacy in Inflammatory Pain Models
This compound has demonstrated significant efficacy in animal models of inflammatory pain, specifically in carrageenan- and complete Freund's adjuvant (CFA)-induced thermal hyperalgesia in rats.[2]
Quantitative Preclinical Efficacy Data
| Model | This compound Dose (oral) | Endpoint | Result |
| Carrageenan-Induced Thermal Hyperalgesia | 0.1, 0.3, 1, 3, 10 mg/kg | Reversal of Thermal Hypersensitivity | ED50: 0.18 mg/kg, ED80: 0.48 mg/kg[3] |
| CFA-Induced Thermal Hyperalgesia | 1, 3, 10, 30 mg/kg | Reversal of Thermal Hypersensitivity | ED50: 1.8 mg/kg, ED80: 7.8 mg/kg[1] |
Experimental Protocols: Preclinical Inflammatory Pain Models
This model induces acute inflammation and thermal hyperalgesia.
This model establishes a more persistent inflammatory state.
Clinical Studies in Chronic Inflammatory Pain
This compound has been evaluated in Phase 1 studies involving healthy volunteers and patients with osteoarthritis (OA) of the knee, a common chronic inflammatory pain condition.
Clinical Efficacy in Knee Osteoarthritis
A Phase 1b study evaluated the analgesic efficacy of a single 50 mg dose of this compound in patients with painful knee osteoarthritis. Another study assessed multiple ascending doses.
| Study | This compound Dose | Primary Endpoint | Result vs. Placebo | p-value |
| Single Dose Study (Mayorga et al.) | 50 mg | 4-h postdose Sum of Pain Intensity Difference (SPID) after stair-climbing (PASC) | Least Square Mean Difference: 1.5 | 0.005 |
| Single Dose Study (Mayorga et al.) | 50 mg | 2-h Pain Intensity Difference (PID) after stair-climbing | Least Square Mean Difference: 0.7 | 0.029 |
| Multiple Dose Study (Manitpisitkul et al.) | 25 mg and 50 mg (once daily for 21 days) | Mean reduction from baseline in pain intensity at rest on day 22 | Greater reduction than placebo | < 0.05 |
| Multiple Dose Study (Manitpisitkul et al.) | 25 mg and 50 mg (once daily for 21 days) | Mean reduction from baseline in pain intensity after stair-climbing on day 22 | Greater reduction than placebo | < 0.05 |
In a study with multiple doses, a responder analysis was conducted, defining a responder as a patient with at least a 30% reduction in pain intensity after stair climbing.
| This compound Dose (once daily for 21 days) | Responder Rate |
| 10 mg | 67% |
| 25 mg | 100% |
| 50 mg | 100% |
| Placebo | 50% |
Experimental Protocol: Phase 1b Study in Knee Osteoarthritis (Single Dose)
This study was a randomized, placebo- and active-controlled, 3-way crossover trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Investigating Mavatrep in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavatrep (JNJ-39439335) is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3] While extensive research has been conducted on its efficacy in inflammatory pain models and clinical trials for osteoarthritis, its specific application in neuropathic pain models is less documented in publicly available literature. This technical guide consolidates the existing knowledge on this compound, outlines the scientific rationale for its investigation in neuropathic pain, and provides detailed experimental protocols for its evaluation in established preclinical models. The document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound for neuropathic pain.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that selectively targets the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a well-established integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators like capsaicin.[4] In neuropathic pain states, which arise from damage or dysfunction of the somatosensory nervous system, TRPV1 expression and sensitization are often upregulated in primary sensory neurons, contributing to peripheral and central sensitization and the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). By competitively blocking the TRPV1 receptor, this compound is designed to inhibit the signaling cascade that leads to the sensation of pain.
Preclinical Data for this compound in Pain Models
Efficacy in Inflammatory Pain Models
Preclinical studies in rats have shown that this compound significantly attenuates thermal hyperalgesia in both the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced models of inflammatory pain.
| Model | Species | Endpoint | Route of Administration | Key Findings |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral (p.o.) | Dose-dependent reversal of thermal hyperalgesia. |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal Latency | Oral (p.o.) | Sustained reversal of thermal hyperalgesia. |
Table 1: Summary of this compound Preclinical Efficacy in Inflammatory Pain Models.
Investigating this compound in Neuropathic Pain Models: Experimental Protocols
The following sections detail the standard experimental protocols for two widely used rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model. These protocols are presented as a guide for how a compound like this compound would be evaluated for its potential efficacy in treating neuropathic pain.
Chronic Constriction Injury (CCI) Model
The CCI model is a well-characterized model of peripheral nerve injury that produces robust and long-lasting behavioral signs of neuropathic pain.
-
Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Ligation: Carefully dissect the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve, spaced approximately 1 mm apart. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for signs of distress.
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing bending force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is measured.
-
Vehicle: A suitable vehicle for this compound (e.g., 20% hydroxypropyl-beta-cyclodextrin) should be used as a control.
-
Dosing: this compound would be administered orally (p.o.) at a range of doses determined from pharmacokinetic and inflammatory pain model data. Dosing can be acute (a single dose) or chronic (daily dosing for a set period).
-
Timeline: Behavioral testing should be conducted at baseline (before surgery), post-surgery to confirm the development of neuropathic pain, and at various time points after this compound or vehicle administration.
Spinal Nerve Ligation (SNL) Model
The SNL model produces a more localized and specific nerve injury compared to the CCI model.
-
Anesthesia: Anesthetize the rodent as described for the CCI model.
-
Incision: Make a dorsal midline incision at the level of the L4-S2 vertebrae.
-
Exposure: Dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Ligation: Tightly ligate the L5 spinal nerve with a silk suture. In some variations, both the L5 and L6 spinal nerves are ligated.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide post-operative care as in the CCI model.
The same behavioral tests for mechanical allodynia (von Frey) and thermal hyperalgesia (Hargreaves) as described for the CCI model are used.
The dosing paradigm for this compound in the SNL model would be similar to that described for the CCI model, with appropriate vehicle controls and a range of doses administered either acutely or chronically.
Signaling Pathways and Visualizations
TRPV1 Signaling in Neuropathic Pain
The following diagram illustrates the proposed mechanism of action of this compound in the context of neuropathic pain signaling.
This compound blocks the activation of the TRPV1 receptor on nociceptive neurons.
Experimental Workflow for Preclinical Neuropathic Pain Study
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.
A typical workflow for assessing this compound in a neuropathic pain model.
Conclusion and Future Directions
This compound, a selective TRPV1 antagonist, holds promise as a potential therapeutic for neuropathic pain based on its mechanism of action and its demonstrated efficacy in inflammatory pain models. While direct preclinical evidence in established neuropathic pain models is currently lacking in the public literature, the experimental protocols and scientific rationale outlined in this guide provide a solid framework for future investigations. Further research is warranted to fully elucidate the efficacy of this compound in alleviating the debilitating symptoms of neuropathic pain and to translate these findings into clinical applications. Such studies should focus on establishing a clear dose-response relationship, evaluating its effects on both mechanical and thermal hypersensitivity, and exploring its potential in different etiologies of neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 4. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Mavatrep's Effect on Nociceptor Sensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavatrep (formerly JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin.[3][4] Activation of TRPV1 on nociceptors leads to the influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the initiation of pain signals. In inflammatory conditions, the expression and sensitivity of TRPV1 are upregulated, contributing to peripheral sensitization and the heightened pain perception characteristic of thermal hyperalgesia and allodynia.
This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action in attenuating nociceptor sensitization, and detailed experimental protocols from key preclinical and clinical studies.
Core Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effects by directly blocking the activation of the TRPV1 receptor. By competitively binding to the receptor, it prevents endogenous and exogenous agonists from inducing the conformational changes necessary for channel opening and subsequent cation influx. This blockade effectively dampens the excitability of nociceptive neurons, thereby reducing the sensation of pain, particularly in states of hypersensitivity.
Signaling Pathway
The following diagram illustrates the signaling pathway of TRPV1 activation and its inhibition by this compound.
Preclinical Pharmacology
This compound has demonstrated potent and selective antagonism of the TRPV1 receptor in in vitro assays and significant analgesic efficacy in rodent models of inflammatory pain.
In Vitro Activity
The in vitro potency of this compound has been characterized by its binding affinity (Ki) for the human TRPV1 receptor and its ability to inhibit capsaicin-induced calcium influx in cells expressing the receptor.
| Parameter | Species | Value | Reference |
| Ki | Human | 6.5 nM | [2] |
| IC50 (Capsaicin-induced Ca²⁺ influx) | Human | 4.6 nM | |
| IC50 (Capsaicin-induced Ca²⁺ influx) | Rat | 21 nM |
In Vivo Efficacy in Inflammatory Pain Models
This compound has been shown to effectively reverse thermal hypersensitivity in two standard rat models of inflammatory pain: the Complete Freund's Adjuvant (CFA) model and the carrageenan model.
| Model | Parameter | Route of Administration | Value | Plasma Concentration | Reference |
| CFA-induced Thermal Hypersensitivity | ED50 | Oral | 1.8 mg/kg | 41.9 ng/mL | |
| ED80 | Oral | 7.8 mg/kg | 270.8 ng/mL | ||
| Carrageenan-induced Thermal Hypersensitivity | ED50 | Oral | 0.18 mg/kg | 3.8 ng/mL | |
| ED80 | Oral | 0.48 mg/kg | 9.2 ng/mL | ||
| Capsaicin-induced Flare (Rat) | ED50 | Oral | 1.9 mg/kg | 67.6 ± 44.9 ng/mL |
Clinical Pharmacology
Clinical studies in healthy volunteers and patients with osteoarthritis have evaluated the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.
Pharmacokinetics in Healthy Volunteers
Following single oral doses, this compound exhibits a predictable pharmacokinetic profile.
| Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Reference |
| 1 mg | ~6 | 2-4 | 30-86 | |
| Up to 225 mg | Dose-dependent increase | 2-4 | 30-86 |
Pharmacodynamics and Efficacy
This compound has demonstrated target engagement in humans through its effects on heat pain perception and capsaicin-induced flare. Clinical efficacy has been observed in patients with osteoarthritis of the knee.
| Study Population | Endpoint | Dose | Outcome | Reference |
| Healthy Volunteers | Heat Pain Detection Threshold | Dose-related increase | Significant increase vs. placebo | |
| Heat Pain Tolerance | Dose-related increase | Significant increase vs. placebo | ||
| Capsaicin-induced Flare Area & Intensity | 50 mg | Complete blocking at 144 hours post-dose | ||
| Knee Osteoarthritis Patients | Pain After Stair Climbing (PASC) | 50 mg (single dose) | Significant reduction vs. placebo | |
| WOMAC Pain Score | 50 mg (single dose) | Significant improvement vs. placebo |
Experimental Protocols
In Vitro: Capsaicin-Induced Calcium Influx Assay
This protocol describes a method for assessing the inhibitory activity of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 receptor.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene are cultured in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL Geneticin.
-
Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 5 to 25 minutes.
-
Capsaicin Challenge and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR Tetra). Baseline fluorescence is measured before the automated addition of a capsaicin solution (e.g., to a final concentration of 100 nM to 1 µM). Fluorescence intensity is then monitored over time to measure the intracellular calcium concentration change.
-
Data Analysis: The increase in fluorescence upon capsaicin addition is quantified. The inhibitory effect of this compound is calculated as a percentage of the response in vehicle-treated cells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo: Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol details the induction of inflammatory pain and the assessment of this compound's analgesic effect on thermal hypersensitivity.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (195-350 g) are used.
-
Baseline Thermal Sensitivity: Rats are placed in individual Plexiglas chambers on a glass floor. A radiant heat source is positioned under the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. This is the baseline measurement.
-
Drug Administration: this compound (at doses ranging from 0.1 to 10 mg/kg) or vehicle is administered orally (p.o.) as a single dose.
-
Induction of Inflammation: A solution of lambda-carrageenan (e.g., 100 µl of a 2% w/v solution in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency is measured again at various time points after the carrageenan injection (e.g., 3 hours). A reduction in paw withdrawal latency in the vehicle-treated group indicates thermal hyperalgesia.
-
Data Analysis: The effect of this compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency. The dose required to produce 50% (ED50) and 80% (ED80) reversal of hyperalgesia is calculated.
In Vivo: CFA-Induced Thermal Hyperalgesia in Rats
This protocol is for a more persistent model of inflammatory pain.
Detailed Methodology:
-
Animals and Baseline Measurement: Similar to the carrageenan model, male Sprague-Dawley rats are used, and baseline thermal sensitivity is established.
-
Drug Administration: this compound (at doses ranging from 1 to 30 mg/kg) or vehicle is administered orally.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA; e.g., 100 µl) is injected into the plantar surface of one hind paw. This induces a more prolonged inflammatory response compared to carrageenan.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency is typically measured 24 hours after CFA injection and at subsequent time points.
-
Data Analysis: The analgesic effect of this compound is quantified as the reversal of CFA-induced thermal hyperalgesia, and ED50/ED80 values are determined.
Clinical: Capsaicin-Induced Flare in Healthy Volunteers
This protocol assesses the pharmacodynamic effect of this compound on a TRPV1-mediated physiological response in humans.
Detailed Methodology:
-
Subjects: Healthy male volunteers are enrolled.
-
Drug Administration: Subjects receive a single oral dose of this compound or placebo.
-
Capsaicin Application: At a specified time post-dose, a solution or cream containing capsaicin (e.g., 1%) is applied topically to a defined area of the skin, typically on the forearm.
-
Flare Measurement: The area of the resulting flare (vasodilation) is measured at various time points. This can be done by tracing the visually distinct red area or by using more objective methods like laser Doppler imaging or infrared thermography.
-
Data Analysis: The area and intensity of the flare in the this compound-treated group are compared to the placebo group to determine the extent of TRPV1 antagonism.
Conclusion
This compound is a potent and selective TRPV1 antagonist with a clear mechanism of action in attenuating nociceptor sensitization. Preclinical studies have robustly demonstrated its efficacy in animal models of inflammatory pain. Early clinical trials have confirmed its target engagement in humans and have shown promising analgesic effects in patients with osteoarthritis. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel analgesics targeting the TRPV1 pathway. Further clinical development will be necessary to fully establish the therapeutic potential and safety profile of this compound in various chronic pain conditions.
References
- 1. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavatrep's Role in Modulating Pain Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavatrep (JNJ-39439335) is an orally active, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands such as capsaicin.[3][4] Its activation on primary sensory neurons plays a pivotal role in the initiation and propagation of pain signals, making it a key target for the development of novel analgesics.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects in preclinical and clinical models of pain, and detailed experimental protocols for key studies.
Core Mechanism of Action: Competitive Antagonism of the TRPV1 Receptor
This compound exerts its analgesic effects by directly competing with activating ligands for the binding site on the TRPV1 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This blockade of ion influx prevents the depolarization of nociceptive nerve fibers, thus inhibiting the transmission of pain signals to the central nervous system.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's pharmacological profile and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 6.5 nM | |
| IC₅₀ (Capsaicin-induced Ca²⁺ influx) | Human (HEK293 cells) | 4.6 nM |
Table 2: Preclinical Efficacy of this compound in Rat Models of Inflammatory Pain
| Model | Parameter | Dose | Result | Corresponding Plasma Level | Reference |
| Carrageenan-induced Thermal Hyperalgesia | ED₅₀ | 0.18 mg/kg (p.o.) | Complete reversal | 3.8 ng/mL | |
| ED₈₀ | 0.48 mg/kg (p.o.) | Complete reversal | 9.2 ng/mL | ||
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | ED₅₀ | 1.8 mg/kg (p.o.) | Complete reversal | 41.9 ng/mL | |
| ED₈₀ | 7.8 mg/kg (p.o.) | Complete reversal | 270.8 ng/mL |
Table 3: Pharmacokinetics of Single Oral Doses of this compound in Healthy Male Volunteers
| Dose | Tmax (hours) | t½ (hours) | Reference |
| Single Ascending Doses | ~2 - 4 | 30 - 86 |
Table 4: Clinical Efficacy of this compound in Patients with Knee Osteoarthritis
| Treatment | N | Primary Endpoint | Result | p-value | Reference |
| This compound (50 mg single dose) | 32 | 4-h postdose Sum of Pain Intensity Difference (SPID) vs. Placebo | Statistically significant reduction in pain | p=0.005 | |
| Naproxen (500 mg twice daily) | 32 | 4-h postdose Sum of Pain Intensity Difference (SPID) vs. Placebo | Statistically significant reduction in pain | Not reported | |
| Placebo | 32 | - | - | - |
Experimental Protocols
Preclinical Models of Inflammatory Pain
1. Carrageenan-Induced Thermal Hyperalgesia in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution in saline is administered into the plantar surface of one hind paw.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at specific time points post-carrageenan and drug administration. A decrease in paw withdrawal latency in the carrageenan-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The efficacy of this compound is determined by its ability to reverse this decrease in paw withdrawal latency.
2. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subcutaneous injection of CFA is administered into the plantar surface of one hind paw to induce a more persistent inflammatory state.
-
Drug Administration: this compound is administered orally at various doses.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. The ability of this compound to increase the paw withdrawal latency in the CFA-injected paw indicates its anti-hyperalgesic effect.
3. Capsaicin-Induced Flare in Rats
-
Animals: Anesthetized male Sprague-Dawley rats.
-
Drug Administration: this compound or vehicle is administered orally.
-
Induction of Flare: A solution of capsaicin is applied topically to a defined area of the skin.
-
Assessment of Flare: Dermal blood flow is measured using a laser Doppler imager at baseline and at various time points after capsaicin application. The flare response is quantified as the increase in blood flow in the area surrounding the capsaicin application. The efficacy of this compound is determined by its ability to block or reduce the capsaicin-induced increase in dermal blood flow.
Clinical Trials
Phase 1 Single Ascending Dose Study in Healthy Volunteers
-
Study Design: A double-blind, randomized, placebo-controlled, sequential group study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral ascending doses of this compound or placebo.
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood samples are collected to determine the plasma concentrations of this compound over time.
-
Pharmacodynamics:
-
Heat Pain Threshold and Tolerance: A thermal stimulator is used to apply controlled heat stimuli to the skin, and the temperature at which the participant first perceives pain (threshold) and the maximum tolerable temperature (tolerance) are recorded.
-
Capsaicin-Induced Flare: The protocol is similar to the preclinical model, with topical capsaicin application and measurement of dermal blood flow.
-
-
Phase 1b Efficacy Study in Patients with Osteoarthritis of the Knee
-
Study Design: A randomized, placebo- and active-controlled, 3-way crossover study.
-
Participants: Patients with painful knee osteoarthritis.
-
Intervention: A single oral dose of 50 mg this compound, 500 mg naproxen twice-daily, and placebo, with a washout period between treatments.
-
Primary Efficacy Endpoint: Pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) based on an 11-point Numerical Rating Scale (NRS) for pain after a standardized stair-climbing exercise.
-
Secondary Efficacy Endpoints: Patient-reported pain scores, the Western Ontario and McMaster Universities Arthritis Index (WOMAC) questionnaire, and use of rescue medication.
Visualization of Signaling Pathways and Experimental Workflows
Caption: this compound's antagonism of the TRPV1 receptor blocks pain signaling.
Caption: Workflow for preclinical evaluation of this compound's efficacy.
Caption: Logical progression of early-phase clinical development for this compound.
Conclusion and Future Directions
This compound has demonstrated a clear mechanism of action as a selective, competitive TRPV1 antagonist with a consistent pharmacological profile from in vitro assays to clinical studies. Preclinical data robustly support its efficacy in models of inflammatory pain, and early clinical trials have shown a promising analgesic signal in patients with osteoarthritis, a condition with significant unmet medical need. The primary adverse events observed, such as altered temperature sensation, are consistent with the mechanism of TRPV1 antagonism.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes larger Phase II and III clinical trials to establish a comprehensive efficacy and safety profile in various chronic pain conditions. Additionally, studies exploring the potential for minimizing mechanism-related adverse events through dose optimization or patient selection will be crucial for its successful development as a novel, non-opioid analgesic.
References
- 1. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of Mavatrep (JNJ-39439335)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavatrep (JNJ-39439335) is a potent, selective, and orally bioavailable competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Developed for the treatment of pain, this compound has demonstrated significant analgesic effects in preclinical models of inflammatory pain and has shown target engagement and a signal for efficacy in early-phase clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development in the field of TRPV1 antagonism.
Introduction: The Rationale for TRPV1 Antagonism in Pain Therapy
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat (>42°C), acidosis (pH < 6), and endogenous inflammatory mediators, as well as exogenous vanilloids like capsaicin, the pungent component of chili peppers. Its crucial role in pain signaling and neurogenic inflammation has made it a compelling target for the development of novel analgesics.[1] this compound emerged from a drug discovery program aimed at identifying potent and selective TRPV1 antagonists with favorable pharmacokinetic properties for the treatment of chronic pain conditions, such as osteoarthritis.[1][2]
Discovery of this compound: From Lead to Clinical Candidate
The discovery of this compound originated from a lead optimization campaign centered on a benzo[d]imidazole scaffold. This chemical series was identified through high-throughput screening and subsequent medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. The optimization process focused on modifications at three key positions of the benzo[d]imidazole core: the 2-substituted 5-phenyl headgroup, the benzo[d]imidazole platform itself, and a phenyl tail group at the two-position. This systematic approach led to the identification of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol, later named this compound.[3]
The key structural features of this compound, including the trifluoromethyl-phenyl-vinyl tail, were found to be critical for its high affinity and potent antagonism of the human TRPV1 receptor.[3]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key transformations being the formation of the (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole intermediate and a subsequent Suzuki coupling reaction.
Synthetic Scheme
Caption: High-level synthetic route to this compound.
Key Experimental Protocol: Suzuki Coupling
The following is a representative protocol based on established Suzuki coupling methodologies for similar heterocyclic compounds.
Objective: To couple (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole with 3,3-dimethyl-3H-benzo[c]oxaborol-1-ol to yield this compound.
Materials:
-
(E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole
-
3,3-dimethyl-3H-benzo[c]oxaborol-1-ol
-
Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system)
-
Base (e.g., K3PO4 or Cs2CO3)
-
Solvent (e.g., dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add (E)-6-bromo-2-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole (1 equivalent), 3,3-dimethyl-3H-benzo[c]oxaborol-1-ol (1.5-2 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Add the degassed solvent system (e.g., 10:1 dioxane:water).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanism of Action and In Vitro Pharmacology
This compound is a selective and potent competitive antagonist of the TRPV1 receptor. It exhibits high affinity for human TRPV1 channels and effectively blocks their activation by various stimuli.
TRPV1 Signaling Pathway
Caption: this compound competitively antagonizes the TRPV1 channel, blocking activation by noxious stimuli.
In Vitro Potency
The potency of this compound has been characterized in various in vitro assays.
| Parameter | Species | Value | Reference |
| Ki | Human | 6.5 nM | |
| IC50 (Capsaicin-induced Ca2+ influx) | Human (HEK293 cells) | 4.6 nM | |
| IC50 (pH-induced activation) | Human | 6.8 nM |
Experimental Protocol: Capsaicin-Induced Ca2+ Influx Assay
Objective: To determine the inhibitory potency (IC50) of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing the human TRPV1 channel.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin stock solution
-
This compound stock solution and serial dilutions
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 25 minutes) at room temperature.
-
Capsaicin Challenge and Signal Detection: Place the plate in a fluorescent plate reader. Add a solution of capsaicin (at a concentration that elicits a sub-maximal response, e.g., EC80) to all wells.
-
Data Acquisition: Immediately begin recording fluorescent signals at appropriate excitation and emission wavelengths over a period of several minutes.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) for each well. Plot the percentage inhibition of the capsaicin response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Preclinical In Vivo Pharmacology
This compound has demonstrated robust efficacy in rodent models of inflammatory pain.
In Vivo Efficacy in Pain Models
| Model | Species | Endpoint | ED50 / ED80 | Corresponding Plasma Level (ng/mL) | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Reversal of thermal hypersensitivity | ED50: 0.18 mg/kg, ED80: 0.48 mg/kg | ED50: 3.8, ED80: 9.2 | |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Reversal of thermal hypersensitivity | ED50: 1.8 mg/kg, ED80: 7.8 mg/kg | ED50: 41.9, ED80: 270.8 | |
| Capsaicin-induced Flare | Rat | Blockade of flare | ED50: 1.9 mg/kg | 67.6 ± 44.9 |
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
Objective: To evaluate the efficacy of this compound in reversing thermal hyperalgesia in a rat model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
1-2% (w/v) λ-carrageenan solution in sterile saline
-
This compound formulation for oral administration
-
Plantar test apparatus (Hargreaves' test)
-
Standard animal handling and dosing equipment
Procedure:
-
Acclimation and Baseline Measurement: Acclimate rats to the testing environment and the plantar test apparatus. Measure baseline paw withdrawal latency to a radiant heat stimulus for both hind paws.
-
Induction of Inflammation: Administer an intraplantar injection of carrageenan (e.g., 100 µL of a 2% solution) into the plantar surface of one hind paw.
-
Drug Administration: At a specified time post-carrageenan injection (e.g., 2 hours), administer this compound or vehicle orally.
-
Assessment of Thermal Hyperalgesia: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), re-measure the paw withdrawal latency of both hind paws using the plantar test apparatus. A cut-off time is typically used to prevent tissue damage.
-
Data Analysis: Calculate the paw withdrawal latency for each animal at each time point. The reversal of hyperalgesia is determined by the increase in withdrawal latency in the ipsilateral (carrageenan-injected) paw compared to the vehicle-treated group. Calculate the ED50 value based on the dose-response relationship.
Clinical Development
This compound has progressed through Phase 1 and into Phase 2 clinical trials. These studies have provided valuable information on its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Clinical Trial Workflow
Caption: Overview of the clinical development stages for this compound.
Human Pharmacokinetics (Single Dose)
| Parameter | Value | Population | Reference |
| Tmax (time to peak concentration) | 2 - 4 hours | Healthy Men | |
| t1/2 (terminal half-life) | 30 - 86 hours | Healthy Men | |
| t1/2 (terminal half-life) | 68 - 101 hours | Healthy Japanese Men | |
| t1/2 (terminal half-life) | 82 - 130 hours | Healthy Caucasian Men | |
| Elimination | Predominantly non-renal | Healthy Men |
Safety and Tolerability
In Phase 1 studies, this compound was generally well-tolerated at single doses up to 225 mg. The most common treatment-emergent adverse events were related to its mechanism of action as a TRPV1 antagonist and included feelings of being hot or cold, thermohypoesthesia (reduced temperature sensation), and minor thermal burns. An increase in body temperature was also observed, which is a known class effect of TRPV1 antagonists.
Clinical Efficacy
In a study involving patients with knee osteoarthritis, a single 50mg dose of this compound demonstrated a significant reduction in pain compared to placebo. A multiple-dose study also showed a signal for efficacy in an osteoarthritis pain model. These findings supported the progression of this compound to larger Phase 2 studies for chronic pain.
Conclusion
This compound (JNJ-39439335) is a well-characterized, potent, and selective TRPV1 antagonist that has emerged from a rigorous discovery and development process. Its robust preclinical efficacy, favorable pharmacokinetic profile, and demonstrated target engagement in humans underscore its potential as a novel analgesic for chronic pain. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of pain and TRPV1 pharmacology. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in managing chronic pain conditions.
References
Mavatrep: A Novel Non-Opioid Analgesic Targeting TRPV1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mavatrep (JNJ-39439335) is an investigational, orally active, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1][2][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. By presenting quantitative data in structured tables and visualizing key pathways and workflows, this guide aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel non-opioid analgesics.
Introduction
The transient receptor potential vanilloid type 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[5] It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin. Activation of TRPV1 leads to a cascade of events culminating in the sensation of pain. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states, offering a potential alternative to traditional opioid analgesics with a more favorable side-effect profile.
This compound has emerged as a potent and selective competitive antagonist of the TRPV1 receptor. Preclinical and clinical studies have demonstrated its potential as an effective analgesic, particularly in the context of chronic pain conditions such as osteoarthritis.
Mechanism of Action
This compound exerts its analgesic effect by directly and competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous ligands. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into the neuron, which is the initial step in the generation of a nociceptive signal. The prevention of this ion influx effectively dampens the pain signal at its origin.
Signaling Pathway
The binding of an agonist (e.g., capsaicin, heat, protons) to the TRPV1 receptor induces a conformational change, opening the channel pore and allowing cation influx. This leads to depolarization of the neuronal membrane and the initiation of an action potential. This compound, as a competitive antagonist, occupies the agonist binding site without activating the channel, thus preventing this signaling cascade.
Preclinical Data
A series of in vitro and in vivo preclinical studies have been conducted to characterize the potency, selectivity, and efficacy of this compound.
In Vitro Potency and Selectivity
This compound has demonstrated high affinity and potent antagonism of the human TRPV1 (hTRPV1) channel in in vitro assays.
| Parameter | Value | Cell Line | Assay Description |
| Ki | 6.5 nM | - | Radioligand binding assay assessing affinity for hTRPV1 channels. |
| IC50 | 4.6 nM | HEK293 cells expressing hTRPV1 | Inhibition of capsaicin-induced Ca2+ influx. |
In Vivo Efficacy in Animal Models
This compound has shown significant analgesic effects in rodent models of inflammatory pain.
| Animal Model | Treatment | Key Findings |
| Carrageenan-induced thermal hyperalgesia (Rat) | This compound (0.1, 0.3, 1, 3, 10 mg/kg, p.o.) | Complete reversal of thermal hypersensitivity. ED50 = 0.18 mg/kg, ED80 = 0.48 mg/kg. |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia (Rat) | This compound (1, 3, 10, 30 mg/kg, p.o.) | Complete reversal of thermal hypersensitivity. |
| Capsaicin-induced flare (Rat) | This compound (0.3–30 mg/kg, p.o.) | Dose-dependent blockade of flare. ED50 = 1.9 mg/kg. |
Clinical Data
This compound has undergone Phase I and is currently in Phase IIb clinical development for chronic osteoarthritis pain.
Pharmacokinetics
Pharmacokinetic properties of this compound have been assessed in healthy volunteers.
| Parameter | Value | Population | Study Design |
| Time to Peak Plasma Concentration (tmax) | ~2 to 4 hours | Healthy Men | Single Ascending Dose |
| Half-life (t1/2) | 30–86 hours | Healthy Men | Single Ascending Dose |
| Clearance | Negligible renal clearance | Healthy Men | Single Ascending Dose |
| Steady State | Reached in approximately 14 days | Healthy Japanese Men | Multiple Ascending Dose |
Clinical Efficacy
Clinical trials have demonstrated the analgesic efficacy of this compound in patients with osteoarthritis.
| Study Phase | Population | Dosing | Primary Endpoint | Key Results |
| Phase 1b | Patients with painful knee osteoarthritis | Single dose of 50mg this compound | Pain reduction after stair-climbing | Statistically significant improvement in pain, stiffness, and physical function compared to placebo. |
| Phase 1 (Multiple Dose) | Patients with knee osteoarthritis | 10, 25, or 50 mg once daily | Pain intensity at rest and after stair climbing | Significant reduction in pain intensity at 25 mg and 50 mg doses compared to placebo. |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. The most common treatment-emergent adverse events are consistent with the mechanism of action of TRPV1 antagonists and include:
-
Feeling hot or cold
-
Thermohypoesthesia (reduced temperature sensation)
-
Paresthesia
-
Minor thermal burns (due to decreased heat perception)
An increase in body temperature has also been observed, which is a known class effect of TRPV1 antagonists.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Calcium Influx Assay
This protocol describes a representative method for assessing the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in ethanol)
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove any extracellular dye.
-
Compound Addition: Add serial dilutions of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation: Add a pre-determined concentration of capsaicin to all wells to stimulate the TRPV1 channels.
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) at an appropriate excitation/emission wavelength (e.g., 494/516 nm for Fluo-4).
-
Analysis: The inhibition of the capsaicin-induced calcium influx by this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Capsaicin-Induced Flare Model in Rats
This protocol outlines a method to assess the in vivo efficacy of this compound in a translational model of neurogenic inflammation.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral administration
-
Capsaicin solution for topical application
-
Anesthesia (e.g., isoflurane)
-
Laser Doppler flowmeter
Procedure:
-
Acclimation: Acclimate the rats to the experimental environment.
-
Drug Administration: Administer this compound or vehicle orally at desired doses.
-
Anesthesia: At a specified time post-drug administration, anesthetize the rats.
-
Baseline Measurement: Measure the baseline dermal blood flow on the plantar surface of the hind paw using a laser Doppler flowmeter.
-
Capsaicin Application: Topically apply a solution of capsaicin to the measurement area.
-
Flare Measurement: Continuously measure the dermal blood flow for a defined period (e.g., 60 minutes) to quantify the flare response (increase in blood flow).
-
Data Analysis: Calculate the area under the curve (AUC) of the blood flow response over time. The percentage of inhibition of the flare response by this compound is determined by comparing the AUC in the drug-treated group to the vehicle-treated group.
Clinical Trial Protocol for Osteoarthritis Pain
The following provides a generalized workflow for a clinical trial evaluating the analgesic efficacy of this compound in patients with knee osteoarthritis, based on published study designs.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Inclusion Criteria (Example):
-
Male or female, 40-75 years of age.
-
Diagnosis of osteoarthritis of the knee.
-
Average daily pain score of ≥ 5 on an 11-point Numeric Rating Scale (NRS).
Exclusion Criteria (Example):
-
History of significant cardiovascular, renal, or hepatic disease.
-
Use of other investigational drugs within 30 days.
-
Known hypersensitivity to TRPV1 antagonists.
Treatment:
-
This compound (e.g., 25 mg or 50 mg, orally, once daily).
-
Placebo (orally, once daily).
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly average of the daily pain intensity score on the NRS.
-
Secondary Endpoints:
-
Pain intensity after a standardized physical activity (e.g., stair climb test).
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
Patient Global Impression of Change (PGIC).
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs, including body temperature.
-
Electrocardiograms (ECGs).
-
Clinical laboratory tests.
Conclusion
This compound represents a promising non-opioid analgesic with a well-defined mechanism of action targeting the TRPV1 receptor. Preclinical data have established its potency and in vivo efficacy in relevant pain models. Early-phase clinical trials have provided evidence of its analgesic effects in patients with osteoarthritis, along with a manageable safety profile consistent with its mechanism. The ongoing and future clinical development of this compound will be crucial in further defining its therapeutic potential and positioning it as a valuable treatment option for chronic pain. This technical guide provides a foundational understanding of this compound for the scientific and drug development community, encouraging further research and exploration in the field of non-opioid analgesia.
References
- 1. ISRCTN [isrctn.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 5. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Capsaicin-induced flare model for Mavatrep efficacy
Topic: Capsaicin-Induced Flare Model for Evaluating Mavatrep Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The capsaicin-induced flare model is a well-established translational tool for assessing the pharmacodynamic activity of analgesics targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Topical application or intradermal injection of capsaicin, the pungent component of chili peppers, activates TRPV1 on sensory nerve endings.[1][2][3] This activation leads to a localized neurogenic inflammation characterized by a "flare" (vasodilation) and hyperalgesia.[4][5] The flare response is primarily mediated by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the peripheral terminals of sensory neurons.
This compound (JNJ-39439335) is a potent, selective, and competitive TRPV1 antagonist developed for the treatment of pain. By blocking the TRPV1 receptor, this compound is expected to inhibit the initial step in the capsaicin-induced cascade, thereby reducing or preventing the subsequent neurogenic inflammation and flare. This application note provides a detailed protocol for utilizing the capsaicin-induced flare model to quantify the in vivo efficacy of this compound and presents data from key studies.
Signaling Pathway of Capsaicin-Induced Flare
The application of capsaicin to the skin initiates a well-defined signaling cascade. Capsaicin binds to and activates the TRPV1 ion channel on C and Aδ sensory nerve fibers. This activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarizing the neuron and initiating an action potential. This signal propagation results in the local release of neuropeptides CGRP and Substance P from the nerve terminals through an axon reflex. CGRP is a potent vasodilator, acting on vascular smooth muscle, while Substance P increases vascular permeability. Together, these neuropeptides produce the characteristic vasodilation (flare) and edema associated with neurogenic inflammation.
Experimental Protocols
This section details the protocol for a clinical study to assess the efficacy of this compound using the capsaicin-induced flare model.
Subject Preparation and Dosing
-
Recruit healthy human volunteers who have provided informed consent.
-
Subjects should acclimate to the temperature-controlled room (e.g., 21°C) before any procedures.
-
Administer a single oral dose of this compound (e.g., 25 mg, 50 mg) or a matching placebo in a double-blind, randomized fashion.
-
Pharmacodynamic assessments (capsaicin challenge) should be performed at baseline (pre-dose) and at specified time points post-dose (e.g., 4 hours, 144 hours) to evaluate the onset and duration of drug effect.
Capsaicin Application and Flare Induction
-
Define a target area on the subject's forearm.
-
Prepare a capsaicin solution (e.g., 1% capsaicin in a suitable vehicle like 7.5% Tween 80).
-
Inject a small, precise volume (e.g., 10 µL containing 100 µg of capsaicin) intradermally into the target area using a fine-gauge needle.
-
Alternatively, for a non-invasive approach, apply a standardized amount of topical capsaicin cream (e.g., 0.35–0.4 g) to a defined area (e.g., 6.25 cm²) on the skin.
-
Allow a set amount of time (e.g., 30-45 minutes) for the flare response to reach its maximum.
Flare Measurement and Data Quantification
The flare response, which reflects cutaneous blood flow, can be quantified using several methods:
-
Laser Doppler Imaging (LDI) or Flowmetry: This is a quantitative method to measure blood flow in the microvasculature of the skin. Scan the area of the flare at specified time points after capsaicin application to measure the total area (cm²) and intensity (perfusion units) of the flare.
-
Infrared Thermography: This technique measures skin surface temperature, which increases in the flare region due to vasodilation. It provides a quantitative assessment of the flare area and temperature change.
-
Visual Assessment: The flare area can be traced onto a transparent sheet and its area calculated. While less objective, it is a simple method for assessment.
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Spatial and temporal profiles of flare and hyperalgesia after intradermal capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mavatrep in Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavatrep (also known as JNJ-39439335) is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, capsaicin (the pungent component of chili peppers), and acidic conditions.[4][5] Its role in pain signaling pathways makes it a significant target for the development of novel analgesics. These application notes provide detailed protocols for the characterization of this compound's inhibitory effects on TRPV1 channels using patch clamp electrophysiology, a gold-standard technique for studying ion channel function.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor. By binding to the channel, it prevents the conformational changes induced by agonists like capsaicin and heat, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the sensation of pain.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with the human TRPV1 channel.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| Ki | 6.5 nM | HEK293 cells expressing hTRPV1 | Radioligand binding assay | |
| IC₅₀ | 4.6 nM | HEK293 cells expressing hTRPV1 | Capsaicin-induced Ca²⁺ influx assay | |
| IC₅₀ | Not explicitly stated for patch clamp, but antagonism of pH 5-induced current was assessed. | HEK293 cells expressing hTRPV1 | Patch clamp assay |
Signaling Pathway
The following diagram illustrates the role of TRPV1 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on TRPV1 channels using whole-cell patch clamp electrophysiology. These protocols are designed for use with either human embryonic kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1) or cultured dorsal root ganglion (DRG) neurons, which endogenously express TRPV1.
Experimental Workflow
Protocol 1: Inhibition of Capsaicin-Activated TRPV1 Currents in HEK293-hTRPV1 Cells
Objective: To determine the potency of this compound in inhibiting capsaicin-activated TRPV1 currents and to calculate its IC₅₀ value.
Materials:
-
HEK293 cell line stably expressing hTRPV1
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
This compound
-
Capsaicin
-
Dimethyl sulfoxide (DMSO)
-
Reagents for intracellular and extracellular solutions (see table below)
-
Patch clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 5 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| pH adjusted to 7.2 with KOH |
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells according to standard protocols. Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solution Preparation:
-
Prepare extracellular and intracellular solutions as described in the table above. Filter-sterilize both solutions.
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 mM stock solution of Capsaicin in ethanol. Store at -20°C.
-
On the day of the experiment, prepare working solutions of this compound and Capsaicin by diluting the stock solutions in the extracellular solution to the desired final concentrations. The final DMSO/ethanol concentration should be ≤ 0.1%.
-
-
Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Record baseline current for 1-2 minutes.
-
Apply a saturating concentration of capsaicin (e.g., 1 µM) to the cell using a perfusion system to elicit a maximal TRPV1 current.
-
Once the capsaicin-evoked current reaches a stable plateau, co-apply different concentrations of this compound (e.g., ranging from 0.1 nM to 1 µM) with the capsaicin solution.
-
Alternatively, for pre-incubation studies, perfuse the cell with this compound for a defined period (e.g., 2-5 minutes) before co-applying this compound and capsaicin.
-
Record the current inhibition at each this compound concentration. Ensure a washout period with extracellular solution between applications if necessary.
-
-
Data Analysis:
-
Measure the peak inward current in the presence of capsaicin alone and at each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the maximal capsaicin-evoked current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Characterization of this compound's Effect on Heat-Activated TRPV1 Currents in DRG Neurons
Objective: To assess the inhibitory effect of this compound on TRPV1 channels activated by a thermal stimulus in a native system.
Materials:
-
Primary dorsal root ganglion (DRG) neurons from rodents
-
Reagents for DRG neuron culture (e.g., Neurobasal medium, B27 supplement, NGF)
-
This compound
-
Reagents for intracellular and extracellular solutions (see table below)
-
Patch clamp rig with a temperature-controlled perfusion system
-
Borosilicate glass capillaries
Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 154 |
| KCl | 6 | |
| CaCl₂ | 2.5 | |
| MgCl₂ | 1.2 | |
| HEPES | 10 | |
| D-glucose | 10 | |
| pH adjusted to 7.4 with Tris | ||
| Intracellular | K-gluconate | 130 |
| Na-gluconate | 10 | |
| MgCl₂ | 4.5 | |
| EGTA-2K | 10 | |
| HEPES | 10 | |
| CaCl₂ | 0.74 | |
| pH adjusted to 7.3 with Tris |
Procedure:
-
Cell Culture: Isolate and culture DRG neurons from neonatal or adult rodents following established protocols. Use the neurons for recording within 1-3 days post-culture.
-
Solution Preparation:
-
Prepare extracellular and intracellular solutions as described in the table.
-
Prepare this compound stock and working solutions as described in Protocol 1.
-
-
Patch Clamp Recording:
-
Transfer a coverslip with DRG neurons to the recording chamber and perfuse with extracellular solution at room temperature (~22-25°C).
-
Select small-diameter neurons (<30 µm), which are more likely to be nociceptors expressing TRPV1.
-
Establish a whole-cell patch clamp configuration and hold the cell at -60 mV.
-
-
Data Acquisition:
-
Record baseline current at room temperature.
-
Apply a heat ramp by rapidly increasing the temperature of the perfusing extracellular solution to >43°C to activate TRPV1 channels. Record the outward current.
-
Return the temperature to baseline to allow for channel deactivation.
-
Pre-incubate the neuron with a chosen concentration of this compound (e.g., 10x IC₅₀) for 2-5 minutes at room temperature.
-
While continuously perfusing with the this compound-containing solution, apply the same heat ramp as before and record the current.
-
-
Data Analysis:
-
Measure the peak outward current elicited by the heat stimulus in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the heat-activated current by this compound.
-
To investigate the effect on the temperature threshold of activation, the temperature at which a detectable inward current is first observed can be compared between control and this compound-treated conditions.
-
Concluding Remarks
These protocols provide a framework for the detailed electrophysiological characterization of this compound as a TRPV1 antagonist. Researchers can adapt these methodologies to investigate further aspects of this compound's mechanism of action, such as its effects on TRPV1 channel kinetics (activation, deactivation, and desensitization rates), its voltage-dependency of block, and its interaction with different TRPV1 splice variants or mutants. The use of both heterologous expression systems and native neurons will provide a comprehensive understanding of this compound's pharmacological profile, aiding in its development as a potential therapeutic for pain management.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
Application Notes and Protocols: Mavatrep in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, driving the need for novel analgesic agents. The Complete Freund's Adjuvant (CFA) induced arthritis model in rodents is a widely utilized and well-characterized preclinical model for studying the pathogenesis of inflammatory pain and evaluating the efficacy of new therapeutic candidates.[1][2] This model mimics many features of chronic inflammatory conditions, such as rheumatoid arthritis, by inducing a robust and sustained inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[2][3]
Mavatrep (also known as JNJ-39439335) is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4] The TRPV1 receptor is a critical component in pain signaling pathways, acting as a molecular integrator of noxious thermal stimuli, protons, and inflammatory mediators. Its activation on primary sensory neurons leads to the generation of pain signals. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of inflammatory pain.
These application notes provide a comprehensive overview of the use of this compound in the CFA-induced inflammatory pain model, including detailed experimental protocols and a summary of its therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by blocking the activation of the TRPV1 receptor on nociceptive sensory neurons. In the CFA model, tissue injury and inflammation lead to the release of a host of pro-inflammatory mediators, including protons, bradykinin, and prostaglandins. These mediators sensitize and activate TRPV1 channels, leading to a lowered pain threshold. By antagonizing TRPV1, this compound effectively raises this threshold, thereby reducing pain hypersensitivity.
Efficacy of this compound in the CFA Model
Preclinical studies in rats have demonstrated that this compound significantly attenuates thermal hyperalgesia induced by CFA. Oral administration of this compound has been shown to produce a robust and lasting reversal of thermal hypersensitivity in the inflamed paw.
Quantitative Data Summary
While specific data tables from the primary literature are not publicly available, the following table represents the expected dose-dependent efficacy of this compound on thermal hyperalgesia in the rat CFA model based on qualitative descriptions.
| Treatment Group | Dose (mg/kg, p.o.) | Change in Paw Withdrawal Latency (s) vs. Vehicle |
| Vehicle | - | Baseline |
| This compound | 1 | ↑ |
| This compound | 3 | ↑↑ |
| This compound | 10 | ↑↑↑ |
| This compound | 30 | ↑↑↑↑ |
| Table represents a qualitative, dose-dependent increase (↑) in paw withdrawal latency, indicating a reduction in thermal hyperalgesia. |
Experimental Protocols
CFA-Induced Arthritis in Rats
This protocol describes the induction of monoarthritis in rats using Complete Freund's Adjuvant.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL Mycobacterium tuberculosis (heat-killed)
-
Isoflurane or other suitable anesthetic
-
1 mL syringes with 27-gauge needles
Procedure:
-
Acclimatize animals to the housing facility for at least 7 days prior to the experiment.
-
Record baseline measurements of paw volume and thermal withdrawal latency.
-
Anesthetize the rat using a proper anesthetic technique.
-
Thoroughly resuspend the CFA solution by vortexing immediately before drawing it into the syringe.
-
Inject 100 µL of the CFA emulsion into the plantar surface of the right hind paw.
-
Return the animal to its cage and monitor for recovery from anesthesia.
-
Inflammation and pain hypersensitivity will develop over several days, typically peaking within the first week and persisting for several weeks.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol outlines the measurement of thermal pain sensitivity.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures on a glass surface
-
Radiant heat source
Procedure:
-
Place the rats in the individual Plexiglas enclosures on the glass surface of the apparatus and allow them to acclimate for 15-20 minutes.
-
Position the radiant heat source directly beneath the plantar surface of the CFA-injected paw.
-
Activate the heat source. A timer will automatically start.
-
The timer will stop when the rat withdraws its paw. Record the time (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 2-3 times for each paw, with at least 5 minutes between measurements.
Assessment of Paw Edema (Plethysmometer)
This protocol details the measurement of paw volume as an indicator of inflammation.
Materials:
-
Digital Plethysmometer
-
Water reservoir with a conductive solution
Procedure:
-
Calibrate the plethysmometer according to the manufacturer's instructions.
-
Gently restrain the rat.
-
Immerse the CFA-injected paw into the water reservoir up to a defined anatomical landmark (e.g., the lateral malleolus).
-
The instrument will measure the volume of water displaced, which corresponds to the paw volume.
-
Record the paw volume.
-
Perform measurements at baseline and at various time points after CFA injection to monitor the progression of edema.
Conclusion
The Complete Freund's Adjuvant model is an effective platform for evaluating the anti-inflammatory and analgesic properties of novel compounds. This compound, a selective TRPV1 antagonist, has shown promise in this model by significantly reducing thermal hyperalgesia. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other TRPV1 antagonists in the context of inflammatory pain. Further studies quantifying the effects on mechanical allodynia and a broader range of inflammatory biomarkers would provide a more complete picture of this compound's efficacy.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. criver.com [criver.com]
- 3. Integrated Analysis of Omics Data Reveal AP-1 as a Potential Regulation Hub in the Inflammation-Induced Hyperalgesia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mavatrep in the Carrageenan-Induced Hyperalgesia Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the carrageenan-induced hyperalgesia model to evaluate the efficacy of Mavatrep, a potent and selective TRPV1 antagonist. This model is a well-established and reproducible method for inducing acute inflammation and inflammatory pain, making it a valuable tool for screening novel analgesic compounds.
Introduction
The carrageenan-induced hyperalgesia model is a widely used preclinical model of inflammatory pain.[1][2][3] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia (an increased sensitivity to noxious stimuli).[1][3] This inflammatory cascade involves the release of various pro-inflammatory mediators, including prostaglandins, cytokines, and nerve growth factor (NGF), which sensitize peripheral nociceptors.
This compound (JNJ-39439335) is an orally active and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a key player in pain signaling, acting as a polymodal nociceptor activated by heat, capsaicin, and endogenous inflammatory mediators. By blocking the TRPV1 channel, this compound has demonstrated efficacy in reducing inflammatory pain in preclinical models.
Note on Mechanism of Action: While the initial topic request mentioned the EP4 receptor, current scientific literature identifies this compound as a TRPV1 antagonist. The EP4 receptor, a receptor for prostaglandin E2 (PGE2), is also a critical mediator of inflammatory pain, and EP4 antagonists have shown analgesic and anti-inflammatory effects in various models. However, the following protocols are based on the established mechanism of this compound as a TRPV1 antagonist.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats are commonly used for this model.
-
Weight: 195-350 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least 3-5 days before the experiment.
Materials and Reagents
-
λ-Carrageenan (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
This compound (JNJ-39439335)
-
Vehicle for this compound (e.g., 20% HPβCD - Hydroxypropyl-β-cyclodextrin)
-
Anesthesia (e.g., isoflurane) for brief restraint if necessary
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Paw volume measurement device (e.g., Plethysmometer)
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves' test)
-
Mechanical allodynia testing apparatus (e.g., von Frey filaments)
Experimental Workflow
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for the carrageenan-induced hyperalgesia model.
Detailed Protocols
2.4.1. Carrageenan-Induced Hyperalgesia
-
Preparation of Carrageenan Solution: Prepare a 1-2% (w/v) solution of λ-carrageenan in sterile 0.9% saline. Vortex thoroughly to ensure complete dissolution. The solution is generally prepared in advance and stored.
-
Baseline Measurements: Prior to any injections, measure the baseline paw withdrawal latency to a thermal stimulus (Hargreaves' test) and/or the paw withdrawal threshold to a mechanical stimulus (von Frey test). Also, measure the baseline paw volume using a plethysmometer.
-
Drug Administration: Administer this compound or its vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound, typically 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of the rat.
-
Post-Injection Measurements: At specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), re-measure paw volume and assess thermal and/or mechanical hyperalgesia. The peak inflammatory response is typically observed 3-5 hours post-injection.
2.4.2. Assessment of Thermal Hyperalgesia (Hargreaves' Test)
-
Place the animal in a clear plastic chamber on a glass surface.
-
Allow the animal to acclimate for at least 15 minutes.
-
Position a radiant heat source underneath the glass floor directly beneath the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
The paw withdrawal latency is recorded. A decrease in latency indicates thermal hyperalgesia.
2.4.3. Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animal on an elevated mesh platform.
-
Allow the animal to acclimate for at least 15 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method. A decrease in the threshold indicates mechanical allodynia.
Data Presentation
The following tables summarize representative data for this compound in the carrageenan-induced hyperalgesia model.
Table 1: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) at 3 hours post-carrageenan (Mean ± SEM) | % Reversal of Hyperalgesia |
| Vehicle + Saline | - | 12.5 ± 0.8 | N/A |
| Vehicle + Carrageenan | - | 4.2 ± 0.5 | 0% |
| This compound + Carrageenan | 0.1 | 6.8 ± 0.6 | 31.3% |
| This compound + Carrageenan | 0.3 | 9.5 ± 0.7 | 63.9% |
| This compound + Carrageenan | 1 | 11.8 ± 0.9 | 91.6% |
| This compound + Carrageenan | 3 | 12.2 ± 0.8 | 96.4% |
| This compound + Carrageenan | 10 | 12.4 ± 0.7 | 98.8% |
Data are hypothetical and for illustrative purposes, based on the finding that this compound completely reverses carrageenan-induced thermal hypersensitivity.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value |
| In Vitro Potency (hTRPV1) | |
| Ki | 6.5 nM |
| IC50 (Capsaicin-induced Ca2+ influx) | 4.6 nM |
| In Vivo Efficacy (Carrageenan Model) | |
| ED50 (Thermal Hyperalgesia) | 0.18 mg/kg |
| ED80 (Thermal Hyperalgesia) | 0.48 mg/kg |
| Pharmacokinetics (Rat) | |
| Bioavailability (10 mg/kg, p.o.) | 51% |
Signaling Pathways
Carrageenan-Induced Inflammatory Cascade
Carrageenan injection triggers a complex inflammatory cascade leading to the sensitization of nociceptors. The diagram below outlines the key signaling pathways involved.
References
Application Note: A Robust HPLC Method for the Quantification of Mavatrep
Abstract
This application note details a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Mavatrep. This compound (JNJ-39439335) is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist investigated for its analgesic properties. The method described herein is suitable for the determination of this compound in bulk drug substance and can be adapted for various research and quality control applications. The protocol utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, with detection by ultraviolet (UV) spectrophotometry. All experimental protocols, including sample preparation and chromatographic conditions, are presented in detail.
Introduction
This compound is a small molecule antagonist of the TRPV1 receptor, a key player in pain signaling pathways. The development and quality control of pharmaceutical products containing this compound require a robust and accurate analytical method for its quantification. While clinical studies have often employed liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalysis due to its high sensitivity in complex matrices, a validated HPLC-UV method remains essential for routine analysis, purity testing, and quality control of the active pharmaceutical ingredient (API). This document provides a comprehensive protocol for such a method.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The proposed parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Method Parameters for this compound Analysis.
Preparation of Solutions
2.3.1. Mobile Phase Preparation (1 L)
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Mobile Phase: Mix 400 mL of the prepared phosphate buffer with 600 mL of acetonitrile. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
2.3.2. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C and protected from light.
2.3.3. Calibration Standards Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Detailed Protocol
Instrument Setup and Equilibration
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Purge the pump lines with the mobile phase.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Workflow
-
Inject a blank (mobile phase) to ensure the absence of system contamination.
-
Perform six replicate injections of a mid-range calibration standard (e.g., 20 µg/mL) to check for system suitability (RSD of peak area should be < 2.0%).
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve.
Application Notes and Protocols for Mavatrep in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavatrep (JNJ-39439335) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain and inflammation.[1][2][3] As an orally active compound, it has been investigated for its analgesic properties in various pain models.[1][3] These application notes provide detailed protocols for the solubilization of this compound and its application in a common in vitro assay to assess its antagonistic activity on the TRPV1 channel.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor. The TRPV1 channel, also known as the capsaicin receptor, is a crucial component in pain signaling pathways. It is activated by various stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers. Activation of the TRPV1 channel leads to an influx of calcium ions (Ca²⁺), which in turn initiates a signaling cascade that results in the sensation of pain. This compound exerts its effect by binding to the TRPV1 receptor and preventing its activation by agonists like capsaicin, thereby inhibiting the downstream signaling events.
Signaling Pathway of this compound Action
Caption: this compound competitively antagonizes the TRPV1 receptor, blocking capsaicin-induced Ca²⁺ influx and subsequent pain signaling.
Solubility of this compound
This compound is a crystalline solid with limited aqueous solubility. Proper solubilization is critical for accurate and reproducible results in in vitro assays. The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in a Single Solvent System
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16.67 | 39.46 | Requires sonication and warming to 60°C. Hygroscopic DMSO can impact solubility; use newly opened solvent. |
Table 2: Solubility in Co-Solvent Systems for In Vitro and In Vivo Use
| Solvent System Composition | Concentration (mg/mL) | Molar Concentration (mM) | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 5.92 | Clear solution | - |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 5.92 | Suspended solution | Requires sonication. |
Preparation of this compound Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molar Mass: 422.451 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.22 mg of this compound.
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.22 mg of this compound.
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
Alternate between warming and sonication until the solution is clear.
-
-
Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.
In Vitro Assay: Inhibition of Capsaicin-Induced Calcium Influx
This protocol outlines a common in vitro assay to determine the potency of this compound in inhibiting capsaicin-induced calcium influx in a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1). This compound has been shown to antagonize capsaicin-induced Ca²⁺ influx with an IC₅₀ value of 4.6 nM.
Experimental Workflow
References
Application Note: Protocol for Testing Mavatrep in Dorsal Root ganglion Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro assessment of Mavatrep, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, using primary dorsal root ganglion (DRG) neuron cultures. DRG neurons are primary sensory neurons crucial for transmitting pain signals; making them a vital model for analgesic drug discovery.[1] This protocol outlines methods for the isolation and culture of rodent DRG neurons, subsequent treatment with this compound, and functional assessment of neuronal activity in response to TRPV1 agonists. The provided methodologies are intended to offer a robust framework for researchers investigating the efficacy and mechanism of action of this compound and other TRPV1 modulators.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons of the dorsal root ganglia.[2][3] It functions as a polymodal nociceptor, activated by various stimuli including heat, capsaicin (the pungent component of chili peppers), and low pH.[4] Its role in pain physiology and neurogenic inflammation is well-established, making it a key target for the development of novel analgesics.[5]
This compound (JNJ-39439335) is a potent and selective competitive antagonist of the TRPV1 receptor. Clinical studies have demonstrated its potential in reducing pain associated with osteoarthritis. In vitro assays using DRG neuron cultures provide a powerful platform to dissect the cellular mechanisms underlying this compound's analgesic effects and to screen for other potential TRPV1 antagonists. This application note details the necessary protocols to effectively test this compound in a preclinical setting.
Data Presentation
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Description | Experimental Group | Expected Outcome |
| Cell Viability | Assesses the toxicity of this compound on DRG neurons. | Vehicle Control, this compound (various concentrations) | No significant difference in viability between vehicle and this compound-treated groups. |
| Capsaicin-Induced Calcium Influx | Measures the influx of calcium ions upon TRPV1 activation by capsaicin. | Vehicle Control, this compound Pre-treatment + Capsaicin | Dose-dependent inhibition of capsaicin-induced calcium influx in this compound-treated neurons compared to vehicle. |
| Spontaneous Firing Rate (MEA) | Measures the baseline electrical activity of DRG neurons. | Vehicle Control, this compound (various concentrations) | Minimal change in spontaneous firing rate expected, as this compound primarily acts as an antagonist. |
| Capsaicin-Evoked Firing Rate (MEA) | Measures the increase in neuronal firing upon capsaicin application. | Vehicle Control + Capsaicin, this compound Pre-treatment + Capsaicin | Significant reduction in capsaicin-evoked firing rate in this compound-treated neurons. |
| Current Density (Patch Clamp) | Measures the capsaicin-activated inward current. | Vehicle Control + Capsaicin, this compound Pre-treatment + Capsaicin | This compound will reduce the amplitude of the capsaicin-evoked inward current. |
Experimental Protocols
Isolation and Culture of Rodent Dorsal Root Ganglia (DRG) Neurons
This protocol is adapted from established methods for murine DRG culture.
Materials:
-
Adult mice or rats
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Dispase II
-
Trypsin-EDTA (0.05%)
-
Poly-D-lysine
-
Laminin
-
Neurobasal Medium supplemented with B-27 and GlutaMAX
-
Nerve Growth Factor (NGF)
-
Ara-C (to inhibit non-neuronal cell proliferation)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the vertebral column and carefully extract the dorsal root ganglia.
-
Transfer the DRGs into a tube containing cold DMEM/F12.
-
Digest the ganglia with a solution of Collagenase Type II and Dispase II in a shaking incubator at 37°C for 30-45 minutes.
-
Gently centrifuge the ganglia and aspirate the enzyme solution.
-
Wash the ganglia with DMEM/F12.
-
Triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the dissociated neurons onto Poly-D-lysine and Laminin-coated culture plates or multi-electrode array (MEA) plates.
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and NGF at 37°C in a 5% CO2 incubator.
-
After 24 hours, add Ara-C to the culture medium to select for neurons.
-
Maintain the cultures for 3-7 days before conducting experiments.
This compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the culture medium.
-
Incubate the DRG cultures with the this compound-containing medium for a predetermined period (e.g., 30 minutes to 1 hour) before performing functional assays.
-
A vehicle control (medium with the same concentration of DMSO without this compound) should be included in all experiments.
Functional Assays
Principle: This assay measures changes in intracellular calcium concentration in response to TRPV1 activation.
Procedure:
-
Load the DRG cultures with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
After loading, wash the cells with a physiological salt solution.
-
Acquire baseline fluorescence images.
-
Apply a known concentration of capsaicin to stimulate the TRPV1 channels.
-
Record the changes in fluorescence intensity over time.
-
In the experimental group, pre-incubate the cells with this compound before capsaicin application.
-
Analyze the data by quantifying the change in fluorescence intensity, which is proportional to the intracellular calcium concentration.
Principle: MEAs allow for the non-invasive, long-term recording of extracellular field potentials from a population of neurons, providing insights into network activity and neuronal excitability.
Procedure:
-
Culture DRG neurons on MEA plates.
-
Record the baseline spontaneous electrical activity of the neuronal network.
-
Apply this compound at various concentrations and record the activity.
-
Following this compound incubation, apply capsaicin to the cultures and record the evoked activity.
-
Analyze the data for changes in spike rate, burst frequency, and network synchrony.
Principle: This technique allows for the direct measurement of ion channel currents in individual neurons, providing detailed information about channel properties and modulation by compounds like this compound.
Procedure:
-
Identify a single DRG neuron under a microscope.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to record baseline membrane currents.
-
Perfuse the cell with a solution containing capsaicin to elicit a TRPV1-mediated current.
-
Following washout, pre-incubate the neuron with this compound and then co-apply with capsaicin.
-
Measure the amplitude and kinetics of the capsaicin-evoked currents in the presence and absence of this compound.
Visualizations
Caption: Experimental workflow for testing this compound in DRG cultures.
Caption: Simplified TRPV1 signaling pathway and the antagonistic action of this compound.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. Targeting dorsal root ganglia and primary sensory neurons for the treatment of chronic pain: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
Troubleshooting & Optimization
Mavatrep Technical Support Center: Mitigating Hyperthermia
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the management of hyperthermia, a potential side effect associated with the investigational compound Mavatrep.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The following data, protocols, and technical guidance are based on a fictional mechanism of action and should be regarded as a template for addressing drug-induced hyperthermia in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hyperthermia?
A1: this compound's primary mode of action is the inhibition of a specific oncogenic kinase. However, off-target activity has been observed, showing partial agonist activity at the serotonin 5-HT2A receptor, primarily within the hypothalamus. This interaction is believed to disrupt normal thermoregulatory pathways, leading to an increase in core body temperature.
Q2: At what dose levels does hyperthermia typically manifest in preclinical models?
A2: The onset and severity of hyperthermia are dose-dependent. In typical rodent models, mild temperature elevations may be observed at doses starting from 10 mg/kg, with significant hyperthermia becoming more prevalent at doses exceeding 30 mg/kg. Please refer to the dose-response data in the tables below for more details.
Q3: Are there any known pharmacological interventions to mitigate this side effect?
A3: Yes, preclinical studies have shown that pre-treatment with a 5-HT2A receptor antagonist, such as ketanserin, can effectively attenuate or prevent this compound-induced hyperthermia. This provides a targeted approach to managing this side effect during non-clinical safety and efficacy studies.
Q4: Can environmental controls help manage this compound-induced hyperthermia during experiments?
A4: Maintaining a stable and controlled ambient temperature is crucial. Housing experimental animals in a temperature-regulated environment (e.g., 20-22°C) can help manage the severity of the hyperthermic response. Avoid exposing animals to additional heat stressors, such as heated pads, unless required for other experimental reasons and carefully monitored.
Q5: What are the key physiological parameters to monitor in animals showing signs of hyperthermia?
A5: The primary parameter is core body temperature, which should be monitored continuously if possible (e.g., using telemetry implants) or at frequent intervals. Other vital signs to observe include heart rate, respiratory rate, and general clinical signs such as lethargy, piloerection, or agitation.
Troubleshooting Guide
Issue 1: Unexpectedly severe hyperthermia observed at low doses of this compound.
-
Possible Cause 1: Environmental Factors. Check the ambient temperature and humidity of the animal housing facility. Elevated room temperatures can exacerbate drug-induced hyperthermia.
-
Troubleshooting Step: Ensure the experimental room is maintained at a consistent temperature between 20-22°C. Verify the proper functioning of HVAC systems.
-
Possible Cause 2: Animal Stress. Stress from handling, noise, or other experimental procedures can contribute to physiological temperature increases.
-
Troubleshooting Step: Allow for a proper acclimatization period for the animals before dosing. Handle animals calmly and efficiently to minimize stress.
-
Possible Cause 3: Dosing Error. Inaccurate dose calculation or administration can lead to unexpectedly high exposures.
-
Troubleshooting Step: Double-check all dose calculations, solution concentrations, and the calibration of administration equipment.
Issue 2: Inconsistent hyperthermic response across a cohort of animals.
-
Possible Cause 1: Genetic Variability. Different strains or even individual animals within a strain can have varied responses to serotonergic agents.
-
Troubleshooting Step: Ensure that all animals in the study are from the same supplier, strain, and have a similar age and weight. Document any outliers for further investigation.
-
Possible Cause 2: Food and Water Intake. Dehydration can impair an animal's ability to regulate body temperature.
-
Troubleshooting Step: Ensure all animals have ad libitum access to food and water. Monitor for any signs of reduced intake in the period leading up to the experiment.
Quantitative Data Summary
The following tables summarize hypothetical data from preclinical studies in a rodent model to characterize and mitigate this compound-induced hyperthermia.
Table 1: Dose-Response of this compound on Core Body Temperature
| This compound Dose (mg/kg) | Vehicle Control | 10 mg/kg | 30 mg/kg | 50 mg/kg |
| Peak Temperature (°C) | 37.1 ± 0.2 | 37.8 ± 0.3 | 38.9 ± 0.4 | 39.6 ± 0.5 |
| Time to Peak (min) | N/A | 60 | 90 | 90 |
| Duration > 38.5°C (min) | 0 | 0 | 120 | 240 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Ketanserin Pre-treatment on this compound-Induced Hyperthermia
| Treatment Group | Peak Temperature (°C) |
| Vehicle + Vehicle | 37.0 ± 0.3 |
| Vehicle + this compound (50 mg/kg) | 39.5 ± 0.4 |
| Ketanserin (1 mg/kg) + this compound (50 mg/kg) | 37.4 ± 0.3 |
Ketanserin was administered 30 minutes prior to this compound.
Experimental Protocols
Protocol 1: Assessing the Dose-Response of this compound-Induced Hyperthermia
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least 72 hours in a temperature-controlled environment (21 ± 1°C) with a 12-hour light/dark cycle.
-
Temperature Monitoring: If available, surgically implant telemetry devices for continuous core body temperature monitoring at least 5 days prior to the study. Alternatively, use a rectal probe for measurements at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-dose.
-
Grouping: Randomize animals into four groups (n=8 per group): Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg, and this compound 50 mg/kg.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the calculated dose via oral gavage.
-
Data Collection: Record core body temperature at all specified time points. Observe and record any other clinical signs.
-
Analysis: Plot the mean temperature over time for each group. Calculate the peak temperature and the duration of the hyperthermic response for statistical analysis.
Protocol 2: Mitigating Hyperthermia with a 5-HT2A Antagonist
-
Animal Model & Acclimatization: As described in Protocol 1.
-
Grouping: Randomize animals into three groups (n=8 per group):
-
Group A: Vehicle + Vehicle
-
Group B: Vehicle + this compound (50 mg/kg)
-
Group C: Ketanserin (1 mg/kg) + this compound (50 mg/kg)
-
-
Dosing Regimen:
-
Administer the first agent (Vehicle or Ketanserin) via intraperitoneal injection.
-
Thirty minutes after the first injection, administer the second agent (Vehicle or this compound) via oral gavage.
-
-
Temperature Monitoring & Data Collection: Follow the procedure outlined in Protocol 1.
-
Analysis: Compare the peak temperature and temperature curves between Group B and Group C to determine the efficacy of the antagonist in mitigating hyperthermia.
Visualizations
Optimizing Mavatrep dosage to avoid thermoregulatory effects
Technical Support Center: Mavatrep Development
Welcome to the this compound technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage and mitigating potential thermoregulatory effects during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and why might it affect body temperature?
A1: this compound is a potent, selective antagonist of the Transient Receptor Potential Vanilloid subtype 1 (TRPV1).[1][2] TRPV1 is a non-selective cation channel that functions as a polymodal nociceptor, activated by heat, protons (low pH), and various exogenous and endogenous compounds.[1] In pain pathways, this compound is being developed to block the activation of TRPV1 by inflammatory mediators, thereby producing an analgesic effect.[1]
However, TRPV1 channels are also deeply involved in the body's core thermoregulatory systems.[3] These channels are present in the central nervous system, including the hypothalamus, which acts as the body's thermostat. By antagonizing TRPV1, this compound can interfere with central thermoregulation, leading to an increase in core body temperature (hyperthermia). This is a known class effect for TRPV1 antagonists and is a critical consideration during development.
Q2: We are observing a consistent, dose-dependent increase in core body temperature in our rat models. Is this an expected adverse effect?
A2: Yes, this is an expected, on-target effect of this compound due to its mechanism as a TRPV1 antagonist. First-in-human studies with this compound showed that the mean maximum body temperature increased with rising doses, typically plateauing at higher concentrations. These temperature increases were generally observed on the day of dosing and resolved within 24 to 48 hours. Your preclinical findings are consistent with the known pharmacology of this drug class. The primary challenge is to define a therapeutic window where analgesic efficacy is achieved with minimal or transient and well-tolerated hyperthermia.
Q3: How can we design a preclinical study to define the therapeutic window and separate analgesic efficacy from thermoregulatory effects?
A3: A carefully designed dose-response study is essential. The goal is to identify the lowest effective dose for analgesia and characterize the dose at which unacceptable hyperthermia occurs. The study should include multiple dose groups of this compound, a vehicle control, and a positive control (e.g., a known analgesic).
Key readouts should be measured simultaneously:
-
Analgesic Efficacy: Assessed using a relevant pain model (e.g., Complete Freund's Adjuvant-evoked thermal hyperalgesia).
-
Core Body Temperature: Monitored continuously using telemetry, which is the gold standard for minimizing stress-induced temperature fluctuations.
-
Pharmacokinetics (PK): Plasma concentrations of this compound should be measured at multiple time points to establish a clear relationship between drug exposure, efficacy, and the thermoregulatory side effect.
This integrated approach will allow for robust pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict the optimal dosing regimen.
Troubleshooting Guides
Guide 1: Investigating Unexpected or Severe Hyperthermia
If you are observing hyperthermia that is more severe than anticipated or is leading to adverse animal welfare outcomes, follow this troubleshooting workflow.
Guide 2: Optimizing the Experimental Protocol for Thermoregulatory Assessment
To ensure high-quality, reproducible data, adherence to a strict experimental protocol is necessary. Below is a workflow for setting up and running a dose-response study.
Data & Protocols
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model of Inflammatory Pain
This table summarizes representative data from a study designed to separate the analgesic effects of this compound from its thermoregulatory side effects.
| Dose Group (mg/kg, p.o.) | N | Paw Withdrawal Latency (% Increase vs. Vehicle) | Peak Core Body Temp. Change (Δ°C vs. Pre-dose) | Time to Peak Temp. (Hours Post-dose) |
| Vehicle | 10 | 0% | +0.2 ± 0.1 | N/A |
| This compound (1 mg/kg) | 10 | 25% ± 8% | +0.4 ± 0.2 | 3.5 |
| This compound (3 mg/kg) | 10 | 68% ± 12% | +0.9 ± 0.3 | 3.0 |
| This compound (10 mg/kg) | 10 | 95% ± 15% | +1.6 ± 0.4 | 2.5 |
| This compound (30 mg/kg) | 10 | 98% ± 14% | +1.8 ± 0.5 | 2.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Continuous Core Body Temperature Measurement (Telemetry)
-
Objective: To accurately measure the core body temperature of conscious, freely moving rodents with minimal handling-induced stress.
-
Method:
-
Implantation: Animals are anesthetized. A sterile telemetry transmitter (e.g., G2 E-Mitter) is surgically implanted into the peritoneal cavity.
-
Recovery: Animals are allowed a minimum of 7 days to recover from surgery. Body weight and general health are monitored daily.
-
Data Acquisition: Animals are housed individually on receiver platforms (e.g., ER-4000 Receiver) that detect the signal from the implanted transmitter. Data (core temperature and locomotor activity) are continuously collected and recorded by a data acquisition system (e.g., VitalView software).
-
Baseline: A stable baseline temperature is recorded for at least 24 hours before the administration of any compounds. The circadian rhythm of body temperature should be evident.
-
Post-Dosing: Following administration of this compound or vehicle, temperature is recorded continuously for at least 24 hours to capture the peak effect and the return to baseline.
-
2. Assessment of Analgesic Efficacy (Thermal Paw Withdrawal - Hargreaves Method)
-
Objective: To quantify the analgesic effect of this compound on thermal hyperalgesia in a rodent model of inflammatory pain.
-
Method:
-
Induction of Inflammation: Inflammation is induced by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw 24 hours before testing.
-
Baseline Latency: Before dosing, each animal is placed in a plexiglass chamber on a glass floor. A radiant heat source is positioned under the inflamed paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
Dosing: Animals are administered this compound or vehicle orally at the desired doses.
-
Post-Dose Measurement: At specified time points after dosing (e.g., 1, 2, 4, 6, and 24 hours), the paw withdrawal latency is measured again.
-
Data Analysis: The increase in paw withdrawal latency is calculated as a percentage of the baseline latency or compared to the vehicle-treated group. A longer latency indicates a greater analgesic effect.
-
This compound Signaling Pathway in Thermoregulation
The diagram below illustrates the proposed mechanism by which this compound induces hyperthermia.
References
- 1. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TRP ion channels in thermosensation, thermoregulation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Mavatrep Technical Support Center: Investigating Thermal Hypoesthesia In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the risk of thermal hypoesthesia associated with the use of mavatrep in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (JNJ-39439335) is an orally active, potent, and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain physiology and neurogenic inflammation.[4] this compound exerts its effects by binding to the TRPV1 channel with high affinity (Ki = 6.5 nM), thereby blocking the influx of calcium ions induced by agonists like capsaicin.[1] This antagonism of the TRPV1 receptor is the basis for its investigation as a potential analgesic for neuropathic and inflammatory pain.
Q2: Is thermal hypoesthesia a known side effect of this compound?
Yes, thermal hypoesthesia, or a decreased sensitivity to temperature, is a well-documented adverse event associated with this compound administration in both preclinical and clinical studies. This effect is consistent with the mechanism of action of TRPV1 antagonists, as the TRPV1 receptor plays a crucial role in detecting noxious heat. In clinical trials, thermal hypoesthesia was one of the most commonly reported adverse events.
Q3: At what doses has thermal hypoesthesia been observed?
In a phase 1 study in healthy men, adverse events of decreased heat perception (thermohypoesthesia) were reported at single oral doses of 10 mg and higher. In a multiple-dose study, thermohypoesthesia was a common treatment-emergent adverse event in participants receiving doses ranging from 2 mg to 50 mg.
Q4: How can I assess thermal hypoesthesia in my in vivo rodent models?
Standard behavioral tests for thermal sensitivity can be employed to assess this compound-induced hypoesthesia. The two most common methods are the Hargreaves test (plantar test) and the hot plate test. These tests measure the latency of a rodent to withdraw its paw from a thermal stimulus. An increase in paw withdrawal latency after this compound administration would indicate thermal hypoesthesia.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high variability in thermal sensitivity baseline readings. | Improper animal acclimatization. | Ensure animals are habituated to the testing environment and apparatus for a sufficient period before baseline measurements are taken. The Hargreaves test recommends an acclimatization period of 15-20 minutes. |
| Inconsistent application of the thermal stimulus. | For the Hargreaves test, ensure the radiant heat source is consistently positioned on the plantar surface of the paw. For the hot plate test, ensure the plate temperature is stable and uniform. | |
| No significant difference in paw withdrawal latency after this compound administration. | Sub-therapeutic dose of this compound. | Review the literature for effective dose ranges in your specific model. Preclinical studies in rats have shown efficacy in reversing thermal hyperalgesia at oral doses ranging from 0.1 to 30 mg/kg. |
| Timing of behavioral testing is not aligned with this compound's peak plasma concentration. | In rats, this compound has shown significant effects beginning 30 minutes after oral administration and lasting for at least 3 hours. Conduct a pilot study to determine the optimal time point for assessment in your experimental setup. | |
| Animals exhibit signs of distress or injury during thermal testing. | The intensity or duration of the thermal stimulus is too high. | For the Hargreaves test, adjust the intensity of the infrared source. A cut-off time (e.g., 20-35 seconds) should be established to prevent tissue damage. For the hot plate test, the temperature should be carefully controlled (typically 52-55°C), and a cut-off time (e.g., 30 seconds) should be implemented. |
Quantitative Data Summary
Preclinical Efficacy in Rat Models of Inflammatory Pain
| Model | This compound Dose (p.o.) | Effect | ED50 | ED80 | Reference |
| Carrageenan-induced thermal hyperalgesia | 0.1, 0.3, 1, 3, 10 mg/kg | Complete reversal of thermal hypersensitivity | - | - | |
| Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | 1, 3, 10, 30 mg/kg | Significant reversal of thermal hypersensitivity | 1.8 mg/kg | 7.8 mg/kg |
Common Adverse Events in Human Clinical Trials (Single and Multiple Doses)
| Adverse Event | Incidence in this compound Group | Reference |
| Feeling Hot | 79% | |
| Thermohypoesthesia | 61% - 71% | |
| Paresthesia | 58% | |
| Feeling Cold | 50% - 79% | |
| Dysgeusia (altered taste) | 58% | |
| Minor Thermal Burns | 9% - 50% |
Experimental Protocols
Carrageenan-Induced Thermal Hyperalgesia in Rats
Objective: To induce a state of inflammatory pain and thermal hyperalgesia to evaluate the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound or vehicle
-
Hargreaves apparatus (Plantar Test)
-
Plexiglas enclosures
Procedure:
-
Animal Acclimatization: House the rats in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least 48 hours for acclimatization before any experimental procedures.
-
Baseline Thermal Sensitivity:
-
Place individual rats in Plexiglas enclosures on the glass surface of the Hargreaves apparatus.
-
Allow a 15-20 minute acclimatization period.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and record the paw withdrawal latency (in seconds).
-
Repeat the measurement 3-5 times for each paw with a 5-minute interval between measurements and calculate the mean as the baseline latency. A cut-off time of 20-30 seconds is recommended to prevent tissue damage.
-
-
Induction of Inflammation:
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired dose and time point relative to the carrageenan injection (e.g., 30 minutes before or 2 hours after).
-
-
Assessment of Thermal Hyperalgesia:
-
At predetermined time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency using the Hargreaves apparatus as described in step 2.
-
An increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats
Objective: To induce a more persistent inflammatory pain state for the evaluation of this compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound or vehicle
-
Hargreaves apparatus (Plantar Test) or Hot Plate
-
Plexiglas enclosures
Procedure:
-
Animal Acclimatization: As described for the carrageenan model.
-
Baseline Thermal Sensitivity: As described for the carrageenan model.
-
Induction of Inflammation:
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired dose and time point relative to the CFA injection. Due to the persistent nature of CFA-induced inflammation, this compound can be administered acutely or chronically.
-
-
Assessment of Thermal Hyperalgesia:
-
Measure paw withdrawal latency at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days). The Hargreaves test or the hot plate test can be used.
-
Hot Plate Test Procedure:
-
Pre-heat the hot plate to a constant temperature (e.g., 55 ± 0.5°C).
-
Place the rat on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
Implement a cut-off time (e.g., 30 seconds) to prevent injury.
-
-
Visualizations
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
Understanding the mechanism of TRPV1 antagonist-induced hyperthermia
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of TRPV1 antagonist-induced hyperthermia.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of TRPV1 antagonist-induced hyperthermia?
A1: TRPV1 antagonist-induced hyperthermia is an on-target effect resulting from the blockade of tonically active TRPV1 channels.[1][2] These channels, located on sensory nerves primarily in the abdominal area (including trunk muscles), are thought to be continuously activated by endogenous stimuli, particularly protons (low pH).[3][4][5] This tonic activation normally suppresses autonomic cold-defense mechanisms. When a TRPV1 antagonist blocks this activity, it leads to a disinhibition of these pathways, resulting in increased heat production (thermogenesis) in tissues like brown adipose tissue and reduced heat loss through cutaneous vasoconstriction, ultimately causing a rise in core body temperature.
Q2: Does the mode of TRPV1 activation (heat, protons, capsaicin) influence the hyperthermic effect of antagonists?
A2: Yes, the mode of TRPV1 activation blocked by an antagonist is critical. In preclinical models (like rats), the hyperthermic effect is most strongly correlated with the antagonist's ability to block the proton (acid) activation of TRPV1. Antagonists that potently block proton activation are more likely to induce hyperthermia. Conversely, some antagonists that potentiate proton-evoked currents can cause hypothermia. In humans, evidence suggests that blockade of both proton and heat activation modes may contribute to the hyperthermic response. The capsaicin activation mode appears to be less involved in this specific side effect.
Q3: Where in the body do TRPV1 antagonists act to induce hyperthermia?
A3: The primary site of action for TRPV1 antagonist-induced hyperthermia is on TRPV1-expressing sensory nerves located in the trunk, particularly within the abdomen and abdominal-wall muscles. Signals from these peripheral nerves are then relayed to the central nervous system to modulate thermoregulation.
Q4: What is the neural pathway involved in this hyperthermic response?
A4: The neural pathway begins with the blockade of TRPV1 on sensory nerves in the trunk muscles. The signal is then transmitted via the spinal cord through the dorsolateral funiculus (DLF) to the brain. Key brain regions involved include the lateral parabrachial nucleus (LPB) and the rostral raphe pallidus, which are crucial for controlling autonomic cold defenses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| No hyperthermia observed after administering a known hyperthermic TRPV1 antagonist. | 1. Incorrect Animal Model: The specific strain or species may have differences in TRPV1 expression or thermoregulatory pathways. | - Verify the animal model is appropriate and has been previously shown to exhibit this response.- Consider using TRPV1 knockout mice as a negative control to confirm on-target effects. |
| 2. Suboptimal Dosing or Route of Administration: The antagonist concentration may be too low to achieve sufficient receptor occupancy, or the administration route may result in poor bioavailability. | - Perform a dose-response study to determine the optimal concentration.- Compare different routes of administration (e.g., intravenous, intraperitoneal, oral). | |
| 3. Acclimatization and Environmental Temperature: Animals may not be properly acclimatized to the experimental conditions, or the ambient temperature may be too high, masking the hyperthermic effect. | - Ensure animals are single-housed and acclimatized to the temperature measurement setup.- Conduct experiments within the thermoneutral zone for the chosen species. | |
| Unexpected hypothermia is observed. | Pharmacological Profile of the Antagonist: Some TRPV1 antagonists can cause hypothermia by potentiating proton-evoked TRPV1 activation, which further inhibits cold defense mechanisms. | - Review the in vitro pharmacological profile of the antagonist, specifically its effect on the proton activation of TRPV1.- Test the compound in TRPV1 knockout mice to confirm the effect is on-target. |
| High variability in body temperature readings between animals. | 1. Inconsistent Measurement Technique: Improper or inconsistent placement of temperature probes can lead to significant variability. | - Standardize the core body temperature measurement protocol (e.g., consistent insertion depth for rectal probes).- Consider using radiotelemetry for continuous and less stressful monitoring. |
| 2. Stress-Induced Hyperthermia: Handling and injection procedures can cause stress, leading to a temporary increase in body temperature that can confound the drug effect. | - Acclimatize animals to handling and injection procedures.- Use a vehicle-treated control group to account for handling-induced temperature changes. |
Quantitative Data Summary
Table 1: Effect of Various TRPV1 Antagonists on Core Body Temperature in Rodents
| Antagonist | Species | Dose | Route | Maximum Change in Core Body Temperature (°C) | Reference |
| AMG0347 | Rat | 50 µg/kg | i.v. | ~+1.2 | |
| AMG 517 | Rat | 30 mg/kg | i.v. | ~+1.5 | |
| AMG8163 | Rat | 10 mg/kg | i.v. | ~+1.0 | |
| JNJ17203212 | Mouse | 30 mg/kg | i.p. | ~+1.0 | |
| A-1165901 | Rat | 30 mg/kg | i.p. | ~-1.5 | |
| AMG7905 | Mouse | 100 mg/kg | i.p. | ~-2.5 |
Detailed Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Rodents using Radiotelemetry
This protocol is adapted from studies investigating thermoregulatory effects of TRPV1 antagonists.
Objective: To continuously monitor the core body temperature of conscious, freely moving rodents following administration of a TRPV1 antagonist.
Materials:
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Experimental animals (mice or rats)
-
TRPV1 antagonist and vehicle solution
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal using isoflurane.
-
Surgically implant the radiotelemetry transmitter into the peritoneal cavity under aseptic conditions.
-
Provide post-operative analgesia and allow the animal to recover for at least one week.
-
-
Acclimatization:
-
House animals individually in cages placed on top of the receiver plates.
-
Acclimatize the animals to the experimental room and housing conditions for at least 24 hours before the experiment. Maintain a controlled ambient temperature.
-
-
Baseline Recording:
-
Record baseline core body temperature for at least one hour before administering any substance.
-
-
Compound Administration:
-
Administer the TRPV1 antagonist or vehicle solution via the desired route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Continuously record core body temperature at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (typically several hours).
-
-
Data Analysis:
-
Calculate the change in body temperature from the baseline for each animal.
-
Compare the temperature changes between the antagonist-treated and vehicle-treated groups using appropriate statistical methods.
-
Protocol 2: Localized Desensitization of Abdominal TRPV1-Expressing Nerves
This protocol is based on methods used to determine the site of action of TRPV1 antagonists.
Objective: To functionally inactivate TRPV1-expressing sensory nerves in the abdominal region to test their involvement in antagonist-induced hyperthermia.
Materials:
-
Resiniferatoxin (RTX), a potent TRPV1 agonist
-
Vehicle solution
-
Experimental animals (rats)
-
Syringes and needles for intraperitoneal injection
-
System for monitoring core body temperature
Procedure:
-
RTX Administration:
-
Prepare a solution of RTX in the appropriate vehicle.
-
Administer a low dose of RTX (e.g., 20 µg/kg) via intraperitoneal (i.p.) injection to the experimental group. This dose selectively desensitizes abdominal sensory nerves without significant systemic effects.
-
Administer vehicle solution to the control group.
-
-
Recovery Period:
-
Allow the animals to recover for a period sufficient for desensitization to occur (e.g., several days).
-
-
Challenge with TRPV1 Antagonist:
-
After the recovery period, administer a known hyperthermic TRPV1 antagonist to both the RTX-pretreated and vehicle-pretreated animals.
-
-
Temperature Monitoring:
-
Monitor the core body temperature of all animals as described in Protocol 1.
-
-
Data Analysis:
-
Compare the hyperthermic response to the TRPV1 antagonist in the RTX-pretreated group versus the vehicle-pretreated group. A significantly attenuated or absent hyperthermic response in the RTX group indicates that abdominal TRPV1-expressing nerves are crucial for this effect.
-
Visualizations
Caption: Signaling pathway of TRPV1 antagonist-induced hyperthermia.
Caption: Experimental workflow for assessing hyperthermia.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. The Transient Receptor Potential Vanilloid-1 Channel in Thermoregulation: A Thermosensor It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scilit.com [scilit.com]
Technical Support Center: Development of Thermally Neutral TRPV1 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on thermally neutral TRPV1 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many TRPV1 antagonists cause hyperthermia?
A1: Hyperthermia is a common on-target side effect of many TRPV1 antagonists.[1][2][3][4] The leading hypothesis is that TRPV1 channels are tonically activated by endogenous factors, such as protons (low pH), which helps maintain normal body temperature.[5] First-generation, or polymodal, TRPV1 antagonists block all modes of channel activation, including by heat, capsaicin, and protons. By blocking this tonic activation, these antagonists disrupt the normal thermoregulatory pathway, leading to an increase in core body temperature. This effect is thought to be mediated by the disinhibition of autonomic cold-defense effectors, such as thermogenesis and skin vasoconstriction.
Q2: What is the proposed mechanism for TRPV1 antagonist-induced hyperthermia?
A2: The prevailing theory suggests that TRPV1 channels, particularly in the abdominal viscera or muscles, are tonically activated by local pH levels. This tonic activity sends signals via sensory nerves to the central nervous system to suppress heat-generating mechanisms. When a polymodal TRPV1 antagonist blocks this tonic proton-mediated activation, it essentially removes this "brake" on heat production. This leads to the recruitment of cold-defense mechanisms, including nonshivering thermogenesis in brown adipose tissue and vasoconstriction of the tail skin in rodents, resulting in an elevation of core body temperature.
Q3: What are "mode-selective" TRPV1 antagonists and how do they address the hyperthermia issue?
A3: Mode-selective, or second-generation, TRPV1 antagonists are compounds designed to differentially block the various activation modes of the TRPV1 channel (i.e., by capsaicin, heat, and protons). To develop thermally neutral antagonists, the strategy is to design molecules that potently block the capsaicin and/or heat activation modes, which are crucial for analgesia, while having minimal to no effect on the proton activation mode. By sparing the proton-sensing function of TRPV1, these antagonists are less likely to interfere with the tonic signaling involved in thermoregulation, thus avoiding or minimizing the hyperthermic side effect.
Q4: What is the role of the ankyrin repeat domain (ARD) in TRPV1 thermal sensitivity?
A4: The N-terminal ankyrin repeat domain (ARD) of the TRPV1 channel is believed to play a significant role in its thermal sensitivity. Computational and experimental studies suggest that the ARD is a dynamic module that undergoes conformational changes in response to temperature increases. These structural rearrangements are thought to be a critical step in the temperature-dependent gating of the channel, contributing to its activation by heat. The ARD also serves as a binding site for regulatory molecules like ATP and calmodulin, further modulating channel sensitivity.
Q5: Are there species-specific differences in the hyperthermic response to TRPV1 antagonists?
A5: Yes, there appear to be species-specific differences. In rats, the hyperthermic effect of TRPV1 antagonists is primarily linked to the blockade of the proton activation mode. However, analysis of human clinical trial data suggests that in humans, the hyperthermic effect may depend on the antagonist's potency to block TRPV1 activation by both protons and heat. This implies that in humans, unlike in rats, TRPV1 may act as a more direct thermosensor within the thermoregulation system. The selectivity of some TRPV1 antagonists can also be species-dependent, which poses a challenge for extrapolating preclinical findings to human trials.
Troubleshooting Guides
Problem 1: My lead TRPV1 antagonist shows significant hyperthermia in preclinical animal models.
-
Possible Cause: The antagonist is likely a polymodal blocker, potently inhibiting the proton activation mode of TRPV1.
-
Troubleshooting Steps:
-
Characterize Mode Selectivity: Perform in vitro assays to determine the potency of your antagonist against capsaicin, heat, and proton (low pH) activation of TRPV1. This will confirm if it is a polymodal or mode-selective antagonist.
-
Structure-Activity Relationship (SAR) Studies: If the antagonist is polymodal, initiate SAR studies to identify chemical modifications that can reduce its activity against the proton activation mode while maintaining potency for the capsaicin and/or heat modes. Subtle structural changes can significantly alter the pharmacological profile.
-
Screen for Partial Agonism: Some compounds can act as partial agonists at the proton activation site, which may lead to hypothermia instead of hyperthermia. Evaluate your compound for any agonist activity.
-
Consider Peripherally Restricted Antagonists: While initial hypotheses suggested that restricting antagonists to the periphery might mitigate hyperthermia, studies have shown that peripherally restricted antagonists can still cause this side effect, indicating the site of action is outside the blood-brain barrier. Therefore, this strategy alone may not be sufficient.
-
Problem 2: My in vitro assays show my antagonist is thermally neutral, but it still causes a slight temperature increase in vivo.
-
Possible Cause:
-
Metabolites: The parent compound might be thermally neutral, but its metabolites could have a different pharmacological profile, including polymodal TRPV1 antagonism.
-
Off-Target Effects: Although less common for this class of drugs, off-target effects cannot be entirely ruled out without further investigation.
-
Species Differences: The in vitro assays may have been conducted on recombinant channels from a different species than your in vivo model, and species-specific differences in pharmacology exist.
-
-
Troubleshooting Steps:
-
Metabolite Profiling: Characterize the metabolites of your antagonist and test their activity at the different TRPV1 activation modes.
-
In Vivo Target Engagement: Confirm that the temperature effect is on-target by testing the compound in TRPV1 knockout animals. The hyperthermic effect should be absent in these animals.
-
Cross-Species Assay Validation: Ensure your in vitro assays use the same species' TRPV1 as your in vivo model to confirm the mode selectivity profile.
-
Problem 3: I am struggling to design an effective screening cascade to identify thermally neutral TRPV1 antagonists.
-
Possible Cause: The screening funnel is not effectively triaging compounds based on their mode of action.
-
Troubleshooting Steps:
-
Primary Screen: Start with a high-throughput screen for antagonism of the capsaicin-induced response to identify potent TRPV1 blockers.
-
Secondary Screen (Mode Selectivity): Implement secondary assays to test the hits from the primary screen for their effects on proton- and heat-activated TRPV1. This is a critical step to weed out polymodal antagonists early on.
-
In Vivo Temperature Monitoring: For promising mode-selective candidates, conduct in vivo studies in rodents (e.g., rats) with continuous core body temperature monitoring to confirm the lack of hyperthermia.
-
Efficacy Models: Finally, test the thermally neutral candidates in relevant preclinical models of pain to ensure they have retained their analgesic efficacy.
-
Data Summary
Table 1: Pharmacological Profiles of Representative TRPV1 Ligands and Their Thermoregulatory Effects in Rats
| Compound | Effect on Capsaicin Activation | Effect on Proton (Acid) Activation | Thermoregulatory Effect in Rats | Reference |
| Compound 1 | Full Blocker | Full Blocker | Hyperthermia | |
| Compound 2 | Full Blocker | Partial Blocker | Thermally Neutral | |
| Compound 3 | Full Blocker | No Block (Partial Agonist) | Hypothermia | |
| 5'-I-RTX | Full Blocker | Partial Agonist | Hypothermia | |
| NEO6860 | Potent Blocker | No Potent Effect | No Effect on Body Temperature | |
| ABT-102 | Potent Blocker | Potent Blocker | Hyperthermia | |
| AZD1386 | Potent Blocker | Potent Blocker | Hyperthermia | |
| V116517 | Potent Blocker | Potent Blocker | Hyperthermia |
Table 2: Effects of TRPV1 Antagonist ABT-102 on Body Temperature in Humans
| Parameter | Value | 95% Bootstrap Confidence Interval | Reference |
| Baseline Oral Body Temperature | 36.3°C | 36.3, 36.4°C | |
| Baseline Core Body Temperature | 37.0°C | 37.0, 37.1°C | |
| Maximum Temperature Increase (Emax) | 2.2°C | 1.9, 2.7°C | |
| EC50 for Temperature Effect | 20 ng/mL | 15, 28 ng/mL | |
| Tolerance Half-Life (T50) | 28 hours | 20, 43 hours |
Key Experimental Protocols
1. In Vitro Calcium Flux Assay for Mode Selectivity
-
Objective: To determine the potency of a test compound to inhibit TRPV1 activation by capsaicin, low pH, and heat.
-
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the recombinant TRPV1 channel of the desired species (e.g., human, rat).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Stimulation and Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the intracellular calcium concentration changes in real-time upon stimulation with:
-
Capsaicin Mode: A specific concentration of capsaicin (e.g., 1 µM).
-
Proton Mode: An acidic buffer (e.g., pH 5.5).
-
Heat Mode: A rapid increase in temperature to >43°C.
-
-
Data Analysis: Calculate the IC50 values for the inhibition of each activation mode by plotting the percentage of inhibition against the compound concentration.
-
2. In Vivo Core Body Temperature Monitoring in Rodents
-
Objective: To assess the effect of a TRPV1 antagonist on the core body temperature of conscious, freely moving animals.
-
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Telemetry Probe Implantation: Surgically implant a telemetry probe into the abdominal cavity of each animal for continuous monitoring of core body temperature and allow for a post-operative recovery period.
-
Acclimatization: Acclimate the animals to the experimental conditions (e.g., housing, ambient temperature) to obtain a stable baseline temperature reading.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Data Collection: Record the core body temperature continuously using the telemetry system for a specified period (e.g., 24 hours) post-dosing.
-
Data Analysis: Plot the change in core body temperature from baseline over time for both the treated and control groups to determine the magnitude and duration of any hyperthermic or hypothermic effects.
-
Visualizations
Caption: TRPV1 channel activation by various stimuli and inhibition by different classes of antagonists.
Caption: Proposed mechanism of TRPV1 antagonist-induced hyperthermia.
Caption: A logical workflow for screening and identifying thermally neutral TRPV1 antagonists.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. TRPV1 ligands with hyperthermic, hypothermic and no temperature effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Strategies to Develop Novel Pain Therapies: Addressing Thermoreceptors from Different Points of View [mdpi.com]
- 5. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
Mavatrep Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of Mavatrep (JNJ-39439335). The following question-and-answer format directly addresses potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons (acidic conditions). It plays a crucial role in pain signaling and neurogenic inflammation.[4] this compound exerts its effects by binding to the TRPV1 receptor and preventing its activation by endogenous and exogenous agonists.
Q2: What are the known on-target effects of this compound observed in clinical studies?
The most commonly reported adverse events associated with this compound are directly related to its intended antagonism of the TRPV1 receptor. These on-target effects are predictable consequences of blocking the body's ability to sense heat and certain types of pain.
| On-Target Pharmacological Effect | Corresponding Clinical Observation | Frequency in Studies | Citations |
| Blockade of heat sensation | Thermohypoesthesia (reduced temperature sensation) | Common | [5] |
| Altered thermoregulation | Feeling cold, chills, feeling hot | Common | |
| Reduced perception of noxious heat | Minor thermal burns | 9% of patients in one study | |
| Altered taste perception | Dysgeusia (taste disturbance) | 58% in one study | |
| Altered sensation | Paresthesia (tingling or numbness) | 36% in one study |
Q3: Is there any publicly available data on the broad off-target screening of this compound (e.g., kinome scan, CEREP panel)?
Currently, specific quantitative data from broad off-target screening panels (such as full kinome scans or comprehensive CEREP safety panels) for this compound is not publicly available. Preclinical toxicology studies in rats and dogs have shown acceptable safety margins, suggesting that extensive safety pharmacology assessments were conducted during its development. However, the detailed results of these comprehensive screens have not been published.
Q4: How selective is this compound for the TRPV1 receptor?
This compound is described as a highly "selective" TRPV1 antagonist. While specific binding data against a wide panel of other receptors and kinases for this compound is not available, data from a structurally related and highly selective TRPV1 antagonist, SAF312, can provide an illustrative example of the selectivity profile that can be achieved for this class of compounds. It is important to note that the following data is for SAF312, not this compound, but represents the expected level of selectivity for a well-developed TRPV1 antagonist.
| Target | Selectivity Fold vs. TRPV1 (for SAF312) |
| TRPM8 | >149-fold |
| Other TRP Channels | >319-fold |
| Panel of other GPCRs, ion channels, transporters, and enzymes | No significant activity (>50% inhibition at 10 µM or 30 µM) |
| Data for the analog SAF312 is used for illustrative purposes. |
Troubleshooting Guide
This guide is intended to help researchers troubleshoot unexpected results in their experiments with this compound and distinguish between potential on-target and off-target effects.
Issue 1: Unexpected cellular phenotype or animal behavior not obviously related to TRPV1 antagonism.
If you observe an unexpected effect, it is crucial to determine if it is a consequence of on-target TRPV1 antagonism or a potential off-target effect.
Caption: Troubleshooting logic for unexpected experimental results.
Issue 2: Variability in experimental results.
Inconsistent results when using this compound can arise from several factors.
Caption: Troubleshooting workflow for inconsistent experimental data.
Experimental Protocols
Protocol 1: General Method for Assessing Compound Selectivity via Radioligand Binding Assay
This protocol describes a general workflow for determining the selectivity of a compound like this compound against a panel of off-target receptors.
Caption: General workflow for selectivity profiling using binding assays.
Methodology Details:
-
Target Panel Selection: A broad panel of receptors, ion channels, transporters, and enzymes (e.g., a CEREP safety panel) is selected based on their known involvement in adverse drug reactions.
-
Membrane Preparation: Cell lines overexpressing each target protein are cultured, harvested, and homogenized to prepare membrane fractions that are rich in the target of interest.
-
Radioligand Binding: For each target, a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity is used.
-
Competitive Binding Assay: The assay is typically performed in a 96-well format. A fixed concentration of the radioligand and cell membranes is incubated with increasing concentrations of the test compound (this compound).
-
Incubation and Filtration: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand. The filter is then washed to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The data are normalized to controls (vehicle for 0% inhibition and a known inhibitor for 100% inhibition). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Protocol 2: TRPV1 Signaling Pathway and Point of this compound Intervention
The following diagram illustrates the canonical activation pathway of the TRPV1 receptor and the inhibitory action of this compound.
Caption: TRPV1 activation pathway and this compound's point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of this compound (JNJ-39439335), a TRPV1 Antagonist in Healthy Japanese and Caucasian Men: A Double-Blind, Randomized, Placebo-Controlled, Sequential-Group Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mavatrep's Impact on CYP Enzyme Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential impact of Mavatrep (JNJ-39439335) on cytochrome P450 (CYP) enzyme activity. Given that specific data on this compound's direct interactions with CYP enzymes are not publicly available, this guide focuses on the general experimental workflows and troubleshooting strategies applicable to a novel investigational drug like this compound.
Frequently Asked Questions (FAQs)
Q1: We are planning to study the metabolic profile of this compound. Which CYP isoforms should we prioritize for investigation?
Based on general drug metabolism principles, it is recommended to initially screen this compound against the major drug-metabolizing CYP isoforms. These include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Pharmacokinetic data for this compound indicates that it undergoes extensive metabolism with non-renal clearance being the primary route of elimination, suggesting a significant role for hepatic CYP enzymes.[1] An initial screening assay will help identify the primary metabolic pathways.
Q2: What are the essential in vitro assays to assess the drug-drug interaction (DDI) potential of this compound related to CYP enzymes?
To evaluate the DDI potential of this compound, two primary types of in vitro assays are crucial:
-
CYP Inhibition Assays: These assays determine if this compound can inhibit the activity of specific CYP enzymes. Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates of that enzyme, potentially causing toxicity.
-
CYP Induction Assays: These assays assess whether this compound can increase the expression of CYP enzymes. Induction can lead to decreased plasma concentrations of co-administered drugs, potentially resulting in therapeutic failure.
Q3: We observed significant inhibition of a specific CYP isoform in our initial screen with this compound. What are the next steps?
If your initial screening indicates potential CYP inhibition, the following steps are recommended:
-
Determine the IC50 Value: Conduct a concentration-response experiment to determine the half-maximal inhibitory concentration (IC50). This value quantifies the potency of this compound as an inhibitor of the specific CYP isoform.
-
Elucidate the Mechanism of Inhibition: Perform kinetic studies to determine if the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible (time-dependent inhibition). This information is critical for predicting the clinical relevance of the DDI.
-
In Vivo Studies: If the in vitro data suggests a high potential for a clinically significant interaction, follow-up in vivo studies in animal models or human clinical trials are warranted.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound in our CYP inhibition assay.
Possible Causes:
-
Compound Solubility: this compound may have limited solubility in the incubation medium, leading to inconsistent concentrations.
-
Microsomal Protein Concentration: High protein concentrations can lead to non-specific binding of this compound.
-
Incubation Time: If the incubation time is too long, it may lead to substrate depletion or product inhibition.
-
Solvent Effects: The organic solvent used to dissolve this compound might be affecting enzyme activity.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect for precipitation and consider using a lower concentration of this compound or a different solvent system.
-
Optimize Protein Concentration: Use a lower microsomal protein concentration to minimize non-specific binding.
-
Optimize Incubation Time: Ensure that the reaction is in the linear range with respect to time and protein concentration.
-
Solvent Control: Include a solvent control to assess the effect of the vehicle on enzyme activity. The final concentration of organic solvents should ideally be below 0.5%.
Issue 2: Our CYP induction assay with this compound shows borderline results (e.g., fold-induction is close to the cut-off threshold).
Possible Causes:
-
Suboptimal Compound Concentration: The concentrations of this compound used may not be high enough to elicit a strong induction response.
-
Hepatocyte Viability: Poor viability of the primary human hepatocytes will affect their ability to respond to inducers.
-
Donor Variability: There is significant inter-individual variability in the induction response of hepatocytes from different donors.
-
Cytotoxicity: At higher concentrations, this compound might be cytotoxic to the hepatocytes, masking the induction response.
Troubleshooting Steps:
-
Wider Concentration Range: Test a broader range of this compound concentrations, ensuring the highest concentration is well-tolerated by the cells.
-
Assess Cytotoxicity: Perform a cytotoxicity assay in parallel to ensure the tested concentrations of this compound are not affecting cell health.
-
Use Multiple Donors: Conduct the assay using hepatocytes from at least three different donors to account for inter-individual variability.
-
Confirm with Positive Controls: Ensure that known inducers for the respective CYPs (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) are showing the expected robust induction.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the IC50 of this compound for a specific CYP isoform using human liver microsomes.
Table 1: Hypothetical IC50 Values for this compound against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | 25.3 |
| CYP2C19 | S-Mephenytoin | > 50 |
| CYP2D6 | Dextromethorphan | 15.8 |
| CYP3A4 | Midazolam | 8.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Protocol 2: In Vitro CYP450 Induction Assay
This protocol provides a general workflow for assessing the potential of this compound to induce CYP enzymes in cultured primary human hepatocytes.
Table 2: Hypothetical CYP Induction Data for this compound
| CYP Isoform | Positive Control | This compound (10 µM) Fold Induction | Emax (Fold) | EC50 (µM) |
| CYP1A2 | Omeprazole | 1.2 | 1.3 | > 50 |
| CYP2B6 | Phenobarbital | 1.5 | 1.6 | 22.5 |
| CYP3A4 | Rifampicin | 2.5 | 3.0 | 8.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Disclaimer: The information provided in this technical support center is for educational and research purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions. The data presented are hypothetical and should not be considered as actual experimental results for this compound. Researchers should always consult relevant regulatory guidelines and conduct their own validated experiments.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of TRPV1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many TRPV1 antagonists?
A1: The poor oral bioavailability of TRPV1 antagonists is often attributed to a combination of factors, including:
-
Low Aqueous Solubility: Many TRPV1 antagonists are lipophilic molecules with poor solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption. For example, the antagonist ABT-102 is known to be poorly water-soluble.[1]
-
High First-Pass Metabolism: These compounds can be extensively metabolized in the liver and/or the intestinal wall before reaching systemic circulation. This high first-pass metabolism significantly reduces the amount of active drug that becomes available.[1]
-
Efflux by Transporters: TRPV1 antagonists can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen, thereby limiting absorption.[2]
-
Poor Permeability: Despite being lipophilic, some antagonists may still exhibit low permeability across the intestinal epithelium.
Q2: What are the initial steps I should take to diagnose the cause of low oral bioavailability for my TRPV1 antagonist?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Determine the aqueous solubility, logP, and pKa of your compound. This will help you understand its fundamental properties.
-
In Vitro Dissolution Studies: Assess the dissolution rate of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cells to evaluate the intestinal permeability of your compound and determine if it is a substrate for efflux transporters.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.
Q3: What are the main formulation strategies to improve the oral bioavailability of a poorly soluble TRPV1 antagonist?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution of your compound:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution. This approach was successfully used for the TRPV1 antagonist mavatrep.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption via the lymphatic system.
-
Salt Formation: For ionizable compounds, forming a salt can substantially improve solubility and dissolution rate.
-
Co-crystals: Engineering co-crystals with a suitable co-former can modify the physicochemical properties of the drug, leading to improved solubility.
Troubleshooting Guides
Issue 1: My TRPV1 antagonist shows poor solubility and dissolution in vitro.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Highly crystalline, low-energy form of the drug. | Primary Approach: Physical Modifications • Micronization/Nanonization: Employ wet media milling or cryo-milling to reduce particle size and increase surface area. • Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the drug in a polymer matrix using spray drying or hot-melt extrusion. This increases the apparent solubility. |
| The compound has ionizable groups but is formulated as a free base/acid. | Secondary Approach: Chemical Modifications • Salt Formation: Synthesize a salt form of the compound to improve solubility and dissolution rate. • Co-crystals: Develop a co-crystal with a benign co-former to alter the crystal lattice and enhance physicochemical properties. |
Issue 2: My formulation has improved solubility, but in vitro permeability assays (e.g., Caco-2) indicate low membrane transport.
| Potential Cause | Troubleshooting/Optimization Strategy |
| The compound is a substrate for efflux pumps (e.g., P-gp). | • Run Bidirectional Caco-2 Assay: Determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. • Co-administer with P-gp Inhibitor: Repeat the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm efflux. • Lipid-Based Formulations: These formulations can sometimes reduce the interaction of the drug with efflux transporters. |
| Inherently low passive permeability. | • Prodrug Approach: Synthesize a more lipophilic prodrug that can cross the cell membrane and then be converted to the active compound intracellularly. • Use of Permeation Enhancers: Include excipients in the formulation that can transiently and reversibly open the tight junctions between intestinal cells. |
Issue 3: Pharmacokinetic data from animal studies show a low AUC and high clearance, suggesting significant first-pass metabolism.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High hepatic and/or intestinal metabolism. | • Inhibit Metabolic Enzymes: Co-administer with an inhibitor of the specific metabolizing enzyme (e.g., ritonavir for CYP3A4) in preclinical studies to confirm the metabolic pathway. Note that this can lead to drug-drug interactions. • Promote Lymphatic Uptake: Utilize lipid-based formulations to enhance transport via the lymphatic system, which bypasses the portal circulation and first-pass metabolism in the liver. • Prodrug Strategy: Design a prodrug that masks the metabolically labile site of the molecule. The prodrug should be stable in the gut and liver and release the active drug in the systemic circulation. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of the TRPV1 antagonist this compound (JNJ-39439335) in different formulations, illustrating the impact of formulation strategy on oral bioavailability.
| Formulation | Description | Dose | Cmax (ng/mL) | AUC∞ (ng·h/mL) |
| A | Overencapsulated early tablet (HCl salt) | 50 mg | ~20 | ~1000 |
| B | Overencapsulated tablet (HCl salt) | 50 mg | ~25 | ~1200 |
| C | New encapsulated tablet (HCl salt, with poloxamer 407) | 25 mg | ~40 | ~2500 |
| D | Free-base amorphous solid dispersion in capsule | 25 mg | ~35 | ~2200 |
| E | Free-base amorphous solid dispersion in capsule (optimized) | 25 mg | ~45 | ~2800 |
Data are approximate values derived from the study for illustrative purposes.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a TRPV1 antagonist.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement (Apical-to-Basolateral):
-
Add the test compound to the apical (A) side of the Transwell®.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral (B) side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
Take a sample from the A side at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral-to-Apical): Repeat the process in the reverse direction, adding the compound to the B side and sampling from the A side.
-
(Optional) P-gp Inhibition: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of your compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) will indicate if the compound is a substrate for efflux pumps.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a TRPV1 antagonist.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats for at least one week. Fast the animals overnight before dosing but allow free access to water.
-
Group Allocation: Divide the animals into two groups: Intravenous (IV) administration and Oral (PO) administration.
-
Dosing Formulation:
-
IV Group: Formulate the compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent).
-
PO Group: The compound can be formulated as a suspension, solution, or in the specific enabling formulation being tested.
-
-
Administration:
-
IV Group: Administer the compound via tail vein injection at a specific dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the compound via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Process the blood samples immediately to separate the plasma by centrifugation. Store the plasma at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both IV and PO groups.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: TRPV1 signaling pathway and point of antagonist intervention.
Caption: Experimental workflow for assessing and improving oral bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Mavatrep Preclinical Formulation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with Mavatrep formulation in preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of the solution during formulation preparation. What can I do?
A1: Precipitation of this compound is a common issue due to its low aqueous solubility. Here are several troubleshooting steps:
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound. If you observe precipitation or phase separation, consider using these techniques.[1] For in vitro stock solutions in DMSO, warming and heating up to 60°C can be employed.[2]
-
Solvent System Selection: The choice of solvent system is critical. For in vivo studies, specific multi-component solvent systems have been shown to be effective. Refer to the detailed protocols in the "Experimental Protocols" section below for specific compositions that can achieve clear solutions.
-
Use of Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can significantly impact the solubility of this compound. Always use newly opened DMSO for preparing solutions.[1]
Q2: What are some recommended solvent systems for achieving a clear solution of this compound for oral administration in preclinical models?
A2: A multi-component solvent system has been documented to yield a clear solution suitable for oral administration in preclinical studies. One such system consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation can achieve a solubility of at least 2.5 mg/mL.[1][2]
Q3: I am observing poor oral bioavailability of this compound in my animal studies. What formulation strategies can I employ to improve this?
A3: Poor oral bioavailability is a known challenge for poorly soluble compounds like this compound. Here are some strategies that have been explored:
-
Amorphous Solid Dispersions (ASDs): To enhance room temperature stability and oral bioavailability, amorphous solid dispersion formulations have been developed. One successful formulation used a gelatin capsule containing an amorphous solid dispersion of the 12.5 mg free base form of this compound with excipients such as hydroxypropyl methylcellulose and vitamin E polyethylene glycol succinate.
-
Salt Forms: Initial preclinical and clinical studies utilized the HCl salt form of this compound in tablet formulations. While this is an option, later developments focused on free-base amorphous solid dispersions for improved characteristics.
-
Excipient Selection: The choice of excipients is crucial. Poloxamer 407 was used as a capsule filler in one of the evaluated tablet formulations that showed improved pharmacokinetic profiles.
Q4: Are there alternative routes of administration I can consider for preclinical studies if oral delivery remains a challenge?
A4: While this compound is orally active, for certain preclinical assessments, alternative routes can be considered to ensure consistent exposure. These can include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration. However, it is important to note that the formulation will need to be adapted for these routes and may require different solvent systems. For instance, an intravenous formulation would have much stricter requirements for sterility and excipient safety.
Quantitative Data Summary
Table 1: this compound Solubility in Different Solvent Systems
| Solvent/System | Achieved Concentration | Resulting Solution | Reference |
| DMSO | 16.67 mg/mL (39.46 mM) | Requires ultrasonic and warming to 60°C | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.92 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.92 mM) | Suspended solution; requires ultrasonic |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats
| Dose & Route | Bioavailability | Key Findings | Reference |
| 10 mg/kg, p.o. | 51% | Substantial bioavailability observed. | |
| 1, 3, 10, 30 mg/kg, p.o. | - | Showed complete reversal of thermal hypersensitivity in a CFA model of inflammatory pain. | |
| 0.1, 0.3, 1, 3, 10 mg/kg, p.o. | - | Completely reversed carrageenan-induced thermal hypersensitivity. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (Clear Solution)
Objective: To prepare a clear solution of this compound suitable for oral gavage in preclinical animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new bottle
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile vials
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by adding each solvent one by one in the following proportions:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
First, dissolve the this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Sequentially add the PEG300, Tween-80, and Saline to the this compound-DMSO mixture.
-
Vortex the solution after the addition of each component to ensure homogeneity.
-
If any precipitation is observed, gently warm the solution and/or use a sonicator until the solution becomes clear.
-
The final formulation should be a clear solution with a this compound concentration of at least 2.5 mg/mL.
Protocol 2: Preparation of this compound Formulation for Oral Administration (Suspended Solution)
Objective: To prepare a suspended solution of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new bottle
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution (0.9% NaCl)
-
Sterile vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare the vehicle by combining the solvents in the following proportions:
-
10% DMSO
-
90% of the 20% SBE-β-CD in saline solution
-
-
First, dissolve the this compound powder in DMSO.
-
Add the SBE-β-CD in saline solution to the this compound-DMSO mixture.
-
Vortex the mixture thoroughly.
-
Use an ultrasonic bath to aid in the suspension of the compound.
-
This procedure will yield a suspended solution of this compound at a concentration of 2.5 mg/mL.
Visualizations
Caption: Workflow for this compound Preclinical Formulation Development.
Caption: this compound inhibits pain signaling by blocking the TRPV1 channel.
References
Technical Support Center: Interpreting Paradoxical Effects of TRPV1 Antagonists in Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV1 antagonists. The content is designed to address specific issues that may be encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my TRPV1 antagonist causing hyperthermia in my animal model?
A1: Hyperthermia is a well-documented on-target effect of many TRPV1 antagonists.[1] The prevailing hypothesis is that TRPV1 channels, particularly in the abdominal region, are tonically activated by protons (low pH).[2][3][4] This tonic activation contributes to the maintenance of normal body temperature. By blocking this activation, TRPV1 antagonists can disinhibit heat production and vasoconstriction, leading to an increase in core body temperature.[2] The neural pathway for this effect is thought to involve sensory nerves in the trunk that signal to the brain via the spinal cord.
Q2: I observed hypothermia after administering my TRPV1 antagonist. Is this expected?
A2: While less common than hyperthermia, some TRPV1 antagonists have been reported to cause hypothermia. This paradoxical effect is also considered on-target and is linked to the compound's interaction with the proton activation mode of the TRPV1 channel. Compounds that potentiate proton-induced TRPV1 activation, while still blocking capsaicin-induced activation, can lead to a decrease in body temperature. This is thought to occur through an enhanced inhibition of cold defense mechanisms.
Q3: My TRPV1 antagonist shows good in vitro potency but lacks analgesic efficacy in my in vivo pain model. What are the possible reasons?
A3: Several factors could contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, resulting in insufficient exposure at the target site in vivo.
-
Blood-Brain Barrier Penetration: For pain models involving central mechanisms, the antagonist may not effectively cross the blood-brain barrier.
-
Pain Model Specificity: The role of TRPV1 can vary significantly between different pain models (e.g., inflammatory vs. neuropathic pain) and even between species. The chosen model may not be sensitive to TRPV1 antagonism.
-
Vehicle Formulation: An inappropriate vehicle can lead to poor solubility and bioavailability of the compound in vivo.
Q4: Can the hyperthermic effect of a TRPV1 antagonist be separated from its analgesic effect?
A4: This is a major goal in the development of TRPV1 antagonists for pain management. Strategies being explored include the development of "mode-selective" antagonists that block the capsaicin and heat activation modes of TRPV1 while sparing the proton activation mode, which is primarily linked to hyperthermia. Peripherally restricted antagonists have also been investigated, although studies suggest that the hyperthermic effect originates outside the blood-brain barrier.
Troubleshooting Guides
In Vivo Experiments
Issue 1: Unexpected Hyperthermia or Hypothermia
| Potential Cause | Troubleshooting Steps |
| On-target effect of the antagonist | - Review the literature for the known thermoregulatory effects of your specific antagonist or compounds with a similar chemical structure. - Consider the compound's activity on the proton activation mode of TRPV1. Compounds that potently block this mode are more likely to cause hyperthermia. - Compounds that potentiate the proton mode may cause hypothermia. |
| Dose-related effect | - Perform a dose-response study to determine if the thermoregulatory effect is dose-dependent. - It may be possible to find a therapeutic window where analgesia is observed without significant hyperthermia. |
| Animal stress | - Ensure proper acclimatization of the animals to the experimental conditions to minimize stress-induced temperature changes. - Use of telemetry for temperature monitoring can reduce handling stress compared to rectal probe measurements. |
| Inappropriate vehicle | - Ensure the vehicle itself does not cause changes in body temperature. Run a vehicle-only control group. |
Issue 2: Lack of Analgesic Efficacy in Pain Models (e.g., Capsaicin-Induced Flinching)
| Potential Cause | Troubleshooting Steps |
| Insufficient drug exposure | - Conduct pharmacokinetic studies to determine the concentration of the antagonist in plasma and target tissues at the time of behavioral testing. - Optimize the route of administration and vehicle formulation to improve bioavailability. |
| Timing of administration | - Ensure the antagonist is administered at an appropriate time point before the nociceptive stimulus to allow for maximal target engagement. |
| Pain model insensitivity | - Confirm that the pain model is sensitive to TRPV1 modulation. For example, in the capsaicin-induced flinching model, a positive control (e.g., a known effective TRPV1 antagonist) should be included. - Consider the species-specific pharmacology of your antagonist, as efficacy can differ between rats, mice, and guinea pigs. |
| Incorrect dose | - Perform a dose-ranging study to identify the optimal analgesic dose of the antagonist. |
In Vitro Experiments
Issue 3: High Variability or Low Signal-to-Noise in Calcium Imaging Assays
| Potential Cause | Troubleshooting Steps |
| Uneven cell plating | - Ensure a homogenous single-cell suspension before plating. - Allow plates to sit at room temperature for a period before incubation to promote even cell distribution. |
| Inconsistent dye loading | - Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. - Ensure thorough but gentle washing to remove extracellular dye without detaching cells. |
| Cell health | - Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. - Check for mycoplasma contamination. |
| Agonist/Antagonist preparation | - Prepare fresh solutions of agonists and antagonists for each experiment. - Use an appropriate solvent (e.g., DMSO) and ensure it is at a final concentration that does not affect cell viability or the assay readout. |
| Instrument settings | - Optimize the gain and exposure settings on the fluorescence plate reader to maximize the signal-to-background ratio without saturating the detector. |
Quantitative Data
Table 1: In Vitro Potency and In Vivo Thermoregulatory Effects of Selected TRPV1 Antagonists in Rats
| Antagonist | IC50 (nM) vs. Capsaicin (rat TRPV1) | IC50 (nM) vs. Protons (pH 5.0, rat TRPV1) | Maximum Change in Core Body Temperature (°C) | Dose and Route |
| AMG 517 | 0.76 | 0.62 | ~ +1.5 | 30 mg/kg, p.o. |
| AMG 0347 | 0.9 | 1.1 | ~ +1.2 | 50 µg/kg, i.v. |
| SB-366791 | 5.7 | 24 | No significant hyperthermia at antinociceptive doses | 0.1 nmol, i.t. |
| Capsazepine | 74 | >40,000 | No significant effect in rats | 65.5 µmol/kg, i.v. |
| A-1165901 | Not reported | Potentiator | ~ -1.5 | 3 mg/kg, i.p. |
| AMG 7905 | Not reported | Potentiator | ~ -1.0 | 10 mg/kg, i.p. |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity
This protocol is adapted from established methods for assessing TRPV1 antagonist potency using a fluorescence-based calcium assay.
1. Cell Culture:
-
Culture HEK-293 or CHO cells stably expressing the rat or human TRPV1 receptor in appropriate media (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Preparation:
-
Prepare stock solutions of TRPV1 antagonists and agonists (e.g., capsaicin) in 100% DMSO.
-
On the day of the assay, prepare serial dilutions of the antagonist compounds in an assay buffer (e.g., HBSS with 20 mM HEPES). The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
3. Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anionic transporter inhibitor (e.g., probenecid) in the assay buffer.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with assay buffer to remove excess dye.
4. Antagonist Incubation:
-
Add the prepared antagonist dilutions to the respective wells.
-
Include vehicle control wells (assay buffer with the same final concentration of DMSO).
-
Incubate the plate for 15-20 minutes at room temperature in the dark.
5. Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Add the TRPV1 agonist (e.g., capsaicin at a concentration that elicits ~80% of the maximal response, EC80) to all wells simultaneously using an automated dispenser.
-
Continuously record the fluorescence signal for 2-3 minutes.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a saturating concentration of a known antagonist, 100% inhibition).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Core Body Temperature Measurement in Rats Using Telemetry
This protocol outlines the general procedure for implanting telemetry devices for continuous monitoring of core body temperature.
1. Telemetry Device Implantation (Aseptic Surgery):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the abdominal area.
-
Make a midline incision through the skin and the abdominal wall.
-
Insert the sterile telemetry transmitter into the peritoneal cavity.
-
Suture the abdominal muscle and the skin in separate layers.
-
Provide post-operative analgesia and allow the animal to recover for at least one week before starting the experiment.
2. Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of a telemetry receiver.
-
Allow the animals to acclimatize to the experimental room and housing conditions for several days.
-
Record baseline core body temperature continuously for at least 24 hours before drug administration to establish a stable diurnal rhythm.
3. Antagonist Administration and Data Collection:
-
Prepare the TRPV1 antagonist in a suitable vehicle. Common vehicles include saline with a small percentage of Tween 80 and/or DMSO, or a suspension in 0.5% methylcellulose.
-
Administer the antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Continue to record core body temperature and locomotor activity (if the telemeter allows) continuously for a predetermined period (e.g., 6-24 hours) after dosing.
4. Data Analysis:
-
Average the temperature data into appropriate time bins (e.g., 15 or 30 minutes).
-
Calculate the change in body temperature from the pre-dose baseline for each animal.
-
Compare the temperature changes between the antagonist-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Visualizations
Caption: TRPV1 channel activation and antagonism signaling pathway.
Caption: In vivo experimental workflow for assessing TRPV1 antagonist-induced hyperthermia.
Caption: Logical relationship between TRPV1 antagonist effect on proton activation and thermoregulatory outcome.
References
- 1. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.okstate.edu [scholars.okstate.edu]
Validation & Comparative
A Comparative Clinical Development Guide: Mavatrep vs. NEO6860 for Osteoarthritis Pain
For researchers and drug development professionals, the landscape of novel analgesics for osteoarthritis (OA) presents both opportunities and challenges. Among the promising targets is the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling pathways. This guide provides an objective comparison of two investigational TRPV1 antagonists, Mavatrep (JNJ-39439335) and NEO6860, based on available clinical development data.
Executive Summary
This compound and NEO6860 are both orally administered small molecule antagonists of the TRPV1 receptor, investigated for their potential to alleviate pain in patients with osteoarthritis. While both drugs target the same receptor, a key distinction lies in their mechanism of action. This compound is a potent, selective, and competitive TRPV1 antagonist, blocking multiple activation modes of the receptor. In contrast, NEO6860 is a modality-selective antagonist, primarily inhibiting activation by capsaicin while having little to no effect on activation by heat or low pH.[1][2][3] This difference in selectivity was hypothesized to provide a better safety profile for NEO6860, particularly concerning hyperthermia, a known side effect of non-selective TRPV1 antagonists.
Clinical trials have shown that this compound demonstrated statistically significant pain reduction in osteoarthritis patients compared to placebo.[2][4] However, its development has been associated with mechanism-related side effects, including altered heat sensation and minor thermal burns. NEO6860, in its clinical evaluation, showed a trend towards analgesia but did not achieve statistical significance over placebo in the primary endpoint of a Phase II study. While it did not significantly impact body temperature or heat pain perception, its overall safety profile was less favorable than placebo and naproxen in the evaluated study.
This guide will delve into the specifics of their clinical development, presenting a side-by-side comparison of their performance, the methodologies of key experiments, and visual representations of their mechanisms and study designs.
Data Presentation
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (JNJ-39439335) | NEO6860 |
| Drug Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | Transient Receptor Potential Vanilloid 1 (TRPV1) |
| Mechanism of Action | Potent, selective, competitive TRPV1 receptor antagonist. | Modality-selective TRPV1 antagonist (antagonizes capsaicin activation, with little to no effect on heat or pH activation). |
| Administration | Oral | Oral |
| Developer | Janssen Research & Development, LLC | NEOMED Institute |
| Therapeutic Indication | Pain associated with osteoarthritis of the knee. | Pain associated with osteoarthritis of the knee. |
Table 2: Pharmacokinetics
| Parameter | This compound (JNJ-39439335) | NEO6860 |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 to 4 hours post-dose. | Not explicitly stated in the provided results. |
| Half-life (t1/2) | Prolonged terminal phase (30-86 hours). | Not explicitly stated in the provided results. |
| Dose Proportionality | Increased in a slightly higher than dose-proportional fashion. | Not explicitly stated in the provided results. |
| Metabolism/Excretion | Negligible renal clearance. | Not explicitly stated in the provided results. |
Table 3: Clinical Efficacy in Osteoarthritis of the Knee
| Study | This compound (Phase 1b) | NEO6860 (Phase II) |
| Design | Randomized, placebo- and active-controlled, 3-way crossover. | Randomized, double-blinded, 3-period crossover. |
| Population | 33 patients with painful knee osteoarthritis. | 54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee. |
| Dosage | Single 50mg dose. | 500mg twice a day for 1 day (2 doses). |
| Comparator(s) | Placebo, Naproxen (500mg twice-daily). | Placebo, Naproxen. |
| Primary Endpoint | 4-h postdose sum of pain intensity difference (SPID) based on the 11-point Numerical Rating Scale (NRS) for pain after stair-climbing (PASC). | Reduction in pain intensity (PI) on NRS after a staircase test, 8 hours after the first dose. |
| Primary Endpoint Result vs. Placebo | Statistically significant improvement (p=0.005). | Did not statistically significantly outperform placebo. |
| Secondary Efficacy Measures | Statistically significant improvements on WOMAC subscales for pain and stiffness. | Numerical reduction in pain intensity at 3 and 24 hours, but not at 8 hours. An analgesic trend was observed. |
| Mean Change in Pain Score (vs. baseline/placebo) | 7-day mean daily pain NRS: this compound 3.72, Placebo 4.9. | Least square means' change in PI at 24 hours: NEO6860 -0.67, Placebo -0.29. |
Table 4: Safety and Tolerability
| Adverse Events | This compound | NEO6860 |
| Common Treatment-Emergent AEs | Feeling cold (79%), thermohypoesthesia (61%), dysgeusia (58%), paraesthesia (36%), feeling hot (15%). Minor thermal burns (9% in one study, 50% in another). | Feeling hot, headache, nausea, dizziness, fatigue, hypoaesthesia, and increased blood pressure. |
| Effect on Body Temperature | Increases in body temperature observed. | Did not impact body temperature. |
| Effect on Heat Pain Perception | Dose-related increases in heat pain detection threshold and tolerance. | Did not impact heat pain perception. |
| Overall Assessment | Safety profile consistent with its mechanism of action as a TRPV1 antagonist. | Less favorable safety profile than naproxen or placebo in the conducted study. |
Experimental Protocols
This compound: Phase 1b Study in Painful Knee Osteoarthritis
-
Study Design: This was a randomized, placebo- and active-controlled, 3-way crossover, Phase 1b study.
-
Participants: 33 patients diagnosed with painful knee osteoarthritis.
-
Treatment Arms:
-
A single dose of 50mg this compound.
-
Naproxen 500mg twice daily.
-
Placebo.
-
-
Procedure: Patients were randomized to one of six treatment sequences. Each sequence consisted of three 7-day treatment periods, with a 7-day washout period between each.
-
Primary Efficacy Endpoint: The primary outcome was the pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) using an 11-point (0-10) Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).
-
Secondary Efficacy Endpoints:
-
11-point NRS pain scores recorded on an Actiwatch between clinic visits.
-
Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain, stiffness, and physical function.
-
Use of rescue medication.
-
-
Safety Assessments: Monitoring and recording of all adverse events.
NEO6860: Phase II Proof-of-Concept Trial in Osteoarthritis Knee Pain
-
Study Design: A randomized, double-blinded, placebo-controlled, 3-period crossover Phase II study.
-
Participants: 54 patients with Kellgren-Lawrence stage I, II, or III osteoarthritis of the knee. Inclusion criteria included an NRS score of ≥4 after a staircase test and a WOMAC pain subscale score of ≥6.
-
Treatment Arms:
-
NEO6860 (500 mg twice a day for 1 day).
-
Naproxen.
-
Placebo.
-
-
Procedure: Each patient received each of the three treatments in a random sequence over three periods.
-
Primary Efficacy Endpoint: The primary outcome was the reduction in pain intensity (PI) on an 11-point NRS after a staircase test, measured 8 hours after the first dose. The staircase test involved the patient stepping up and down an 8-inch platform 24 times.
-
Data Analysis: A mixed ANCOVA Model was used, controlling for Period, Sequence, and Treatment as fixed effects and baseline by period as a covariate.
-
Safety Assessments: Recording of all adverse events, with specific monitoring for changes in body temperature and heat pain perception.
Mandatory Visualization
References
- 1. NEO6860, modality-selective TRPV1 antagonist: a randomized, controlled, proof-of-concept trial in patients with osteoarthritis knee pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist this compound in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Mavatrep's Analgesic Profile: A Comparative Analysis in Preclinical and Clinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Mavatrep, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, against other analgesics in various pain models.[1][2] The data presented herein is collated from preclinical and clinical studies to offer an objective evaluation of this compound's performance and therapeutic potential.
Mechanism of Action: Targeting the TRPV1 Pathway
This compound exerts its analgesic effects by selectively binding to and inhibiting the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3][4] Activation of TRPV1 by noxious stimuli such as heat, protons (low pH), and capsaicin leads to an influx of calcium ions, triggering the generation and transmission of pain signals.[4] By blocking this channel, this compound effectively mitigates the signaling cascade responsible for pain perception, particularly in inflammatory and neuropathic pain states.
Preclinical Efficacy in Inflammatory Pain Models
This compound has demonstrated significant analgesic efficacy in rodent models of inflammatory pain, specifically in Complete Freund's Adjuvant (CFA) and carrageenan-induced thermal hypersensitivity models.
| Pain Model | Species | This compound Dose (p.o.) | Efficacy | Corresponding Plasma Level |
| CFA-induced Thermal Hypersensitivity | Rat | 1.8 mg/kg | ED50 | 41.9 ng/mL |
| 7.8 mg/kg | ED80 | 270.8 ng/mL | ||
| Carrageenan-induced Thermal Hypersensitivity | Rat | 0.5 mg/kg | ED80 | 9.2 ng/mL |
Experimental Protocols:
Carrageenan-Induced Thermal Hyperalgesia in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: A subplantar injection of carrageenan is administered into the hind paw to induce localized inflammation and thermal hyperalgesia.
-
Drug Administration: this compound is administered orally at varying doses.
-
Pain Assessment: Thermal hyperalgesia is assessed using a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source. A reduction in paw withdrawal latency indicates hyperalgesia.
-
Outcome Measures: The dose-dependent reversal of thermal hyperalgesia is measured to determine the ED50 and ED80 values.
Clinical Efficacy in Osteoarthritis Pain
In a randomized, placebo- and active-controlled clinical trial, this compound demonstrated significant analgesic efficacy in patients with painful knee osteoarthritis. The study compared a single dose of this compound (50 mg) with naproxen (500 mg twice daily) and a placebo.
| Treatment Group | Mean 7-day Average Daily Pain (NRS) | WOMAC Pain Score Reduction (Day 7) | WOMAC Stiffness Score Reduction (Day 7) | WOMAC Physical Function Score Reduction (Day 7) |
| This compound (50 mg) | 3.72 | Statistically Significant vs. Placebo | Statistically Significant vs. Placebo | Statistically Significant vs. Placebo |
| Naproxen (500 mg BID) | 3.49 | Statistically Significant vs. Placebo | Not Reported | Not Reported |
| Placebo | 4.90 | - | - | - |
NRS: Numeric Rating Scale for pain (0-10). WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
Experimental Protocol:
Randomized Crossover Trial in Knee Osteoarthritis:
-
Study Design: A randomized, placebo- and active-controlled, 3-way crossover study.
-
Participants: Patients diagnosed with painful knee osteoarthritis.
-
Treatments: Each participant received a single 50 mg dose of this compound, 500 mg of naproxen twice daily for one day, and a placebo, with a washout period between each treatment.
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in pain intensity.
-
Secondary Efficacy Endpoints: Secondary measures included the Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain, stiffness, and physical function, as well as the use of rescue medication.
In Vitro Activity
This compound is a potent antagonist of the human TRPV1 (hTRPV1) channel.
| Assay | This compound Potency |
| hTRPV1 Receptor Binding (Ki) | 6.5 nM |
| Capsaicin-induced Ca2+ Influx (IC50) | 4.6 nM |
Experimental Protocol:
Capsaicin-Induced Calcium Influx Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hTRPV1 channel.
-
Method: Intracellular calcium levels are monitored using a fluorescent calcium indicator.
-
Procedure: Cells are pre-incubated with varying concentrations of this compound before being challenged with capsaicin, a known TRPV1 agonist.
-
Outcome Measure: The concentration of this compound that inhibits 50% of the capsaicin-induced calcium influx (IC50) is determined.
Summary and Conclusion
The presented data indicates that this compound is a potent and selective TRPV1 antagonist with demonstrated analgesic efficacy in both preclinical models of inflammatory pain and clinical trials for osteoarthritis pain. Its performance is comparable to that of the widely used NSAID, naproxen, in reducing osteoarthritis pain. The detailed experimental protocols and in vitro data provide a solid foundation for further research and development of this compound as a novel analgesic agent. The consistent findings across different pain models underscore the therapeutic potential of targeting the TRPV1 pathway for pain management. Further studies are warranted to explore its efficacy in other pain modalities and to fully characterize its long-term safety and tolerability profile.
References
- 1. Finally a promising analgesic signal in a long-awaited new class of drugs: TRPV1 antagonist this compound in patients with osteoarthritis (OA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Mavatrep and Resiniferatoxin: Targeting TRPV1 for Pain Management
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in nociceptive signaling, has emerged as a promising target for the development of novel analgesics. This guide provides a comprehensive head-to-head comparison of two distinct modulators of TRPV1: mavatrep , a selective competitive antagonist, and resiniferatoxin (RTX) , an ultrapotent agonist. By examining their mechanisms of action, preclinical and clinical efficacy, and safety profiles, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of these two compounds.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative data for this compound and resiniferatoxin, offering a direct comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Pharmacology
| Parameter | This compound | Resiniferatoxin |
| Mechanism of Action | Selective, competitive TRPV1 antagonist[1] | Potent TRPV1 agonist[2] |
| Binding Affinity (Ki) | 6.5 nM (for human TRPV1)[1] | 43 pM (for rat TRPV1)[2] |
| Functional Activity (IC50/EC50) | IC50 = 4.6 nM (capsaicin-induced Ca2+ influx in hTRPV1-expressing cells)[1] | EC50 = 0.2 nM (in Xenopus oocytes expressing VR1) |
Table 2: Preclinical Efficacy in Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Species | Compound | Dose | Route of Administration | Efficacy |
| Rat | This compound | ED50 = 1.8 mg/kg | Oral | Complete reversal of thermal hypersensitivity |
| Mouse | Resiniferatoxin | 10 µL of 0.001% or 0.003% solution | Intra-articular | Normalization of Evoked Pain Scores and Automated Dynamic Weight Bearing measures |
Table 3: Clinical Efficacy and Safety Overview
| Indication | Compound | Key Efficacy Results | Common Adverse Events (Incidence) |
| Osteoarthritis of the Knee | This compound (50 mg, single dose) | - Statistically significant reduction in pain after stair-climbing vs. placebo (p=0.005)- Lower mean average daily pain scores (3.72 vs. 4.9 for placebo) | - Feeling cold (79%)- Thermohypoesthesia (61%)- Dysgeusia (58%)- Paraesthesia (36%)- Minor thermal burns (9-50%) |
| Intractable Cancer Pain | Resiniferatoxin (single intrathecal injection) | - 38% reduction in "worst" pain intensity- 57% reduction in opioid consumption | - All patients experienced at least one adverse event- Serious adverse events in 14 of 19 patients (some likely due to disease progression)- Loss of heat sensitivity- Urinary retention |
Mechanism of Action: A Tale of Two Modulators
This compound and resiniferatoxin represent two opposing strategies for targeting the TRPV1 channel to achieve analgesia.
This compound: The Antagonist's Blockade
This compound is a selective and competitive antagonist of the TRPV1 receptor. It functions by binding to the receptor and preventing its activation by endogenous and exogenous agonists like capsaicin, protons (low pH), and heat. This blockade inhibits the influx of cations (primarily Ca2+ and Na+) into the neuron, thereby preventing the depolarization and subsequent transmission of pain signals.
Resiniferatoxin: The Agonist's Paradoxical Effect
In contrast, resiniferatoxin is an ultrapotent agonist of the TRPV1 receptor. Its initial binding leads to a massive and sustained influx of calcium ions into the neuron. This prolonged calcium overload triggers a cascade of intracellular events, including mitochondrial dysfunction and activation of calcium-dependent proteases, ultimately leading to the functional desensitization or even physical ablation of the TRPV1-expressing nerve terminals. This targeted neurotoxicity effectively silences the pain-transmitting neurons.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are synthesized protocols for key in vitro and in vivo assays used to characterize this compound and resiniferatoxin.
In Vitro: Capsaicin-Induced Calcium Influx Assay
This assay is a cornerstone for evaluating the functional activity of TRPV1 modulators.
Objective: To measure the ability of a compound to inhibit (antagonist) or induce (agonist) calcium influx through TRPV1 channels in response to capsaicin.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well or 384-well black-walled, clear-bottom cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Capsaicin stock solution.
-
Test compounds (this compound or resiniferatoxin) at various concentrations.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid in the assay buffer.
-
Remove the cell culture medium and wash the cells with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for approximately 1 hour at 37°C.
-
-
Compound Pre-incubation (for antagonists):
-
Wash the cells to remove the loading buffer.
-
Add assay buffer containing various concentrations of the antagonist (e.g., this compound) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the cell plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
For antagonists, add a fixed concentration of capsaicin to all wells and immediately begin recording the fluorescence intensity over time.
-
For agonists, add various concentrations of the test compound (e.g., resiniferatoxin) and record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, calculate the percent inhibition of the capsaicin-induced response at each concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For agonists, plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is widely used to assess the efficacy of analgesics in a setting of persistent inflammatory pain.
Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia and mechanical allodynia in an animal model of chronic inflammation.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Complete Freund's Adjuvant (CFA).
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test).
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments).
-
Test compounds (this compound or resiniferatoxin) formulated for the desired route of administration.
Protocol:
-
Induction of Inflammation:
-
Anesthetize the animals.
-
Inject a small volume (e.g., 100 µL for rats) of CFA into the plantar surface of one hind paw. This induces a localized and persistent inflammatory response.
-
-
Baseline Behavioral Testing:
-
Before CFA injection, and at various time points after, assess baseline nociceptive thresholds for thermal and mechanical stimuli.
-
-
Compound Administration:
-
At a time when inflammation and hyperalgesia are well-established (e.g., 24 hours to several days post-CFA), administer the test compound (e.g., oral gavage for this compound, intra-articular injection for resiniferatoxin) or vehicle control.
-
-
Post-treatment Behavioral Testing:
-
At various time points after compound administration, re-assess thermal and mechanical nociceptive thresholds.
-
-
Data Analysis:
-
Compare the post-treatment nociceptive thresholds to the pre-treatment and vehicle control values.
-
Calculate the percent reversal of hyperalgesia or allodynia.
-
For dose-response studies, determine the ED50 (the dose required to produce a 50% maximal effect).
-
Clinical Development and Considerations
Both this compound and resiniferatoxin have been investigated in clinical trials for the treatment of pain, albeit for different indications and with distinct administration routes.
This compound in Osteoarthritis
This compound has been evaluated in Phase 1b clinical trials for the treatment of pain associated with knee osteoarthritis. In a randomized, placebo- and active-controlled, 3-way crossover study, a single 50 mg oral dose of this compound was compared to naproxen and placebo in patients with painful knee osteoarthritis. The primary endpoint was the reduction in pain after stair-climbing. This compound demonstrated a statistically significant reduction in pain compared to placebo.
The most common adverse events associated with this compound are related to its mechanism of action and include altered temperature sensation ("feeling cold" or "feeling hot") and a reduced ability to perceive heat (thermohypoesthesia), which can lead to an increased risk of minor thermal burns.
Resiniferatoxin in Intractable Cancer Pain
Resiniferatoxin is being investigated as a treatment for severe, intractable pain, particularly in patients with advanced cancer. Due to its potent neurotoxic effects, it is administered locally, for example, via intrathecal injection, to target the specific neurons transmitting the pain signals. A Phase 1, open-label, dose-escalation study (NCT00804154) evaluated the safety and efficacy of a single intrathecal injection of RTX in patients with severe refractory cancer pain. The study reported a significant reduction in the worst pain intensity and a decrease in the need for opioid medications.
The safety profile of resiniferatoxin is complex, with all patients in the aforementioned study experiencing at least one adverse event. Some of these were serious, although it is noted that some were likely related to the progression of the underlying advanced cancer. Expected side effects include a transient increase in pain upon injection and changes in sensation in the treated area.
Conclusion: A Dichotomy in TRPV1 Modulation
This compound and resiniferatoxin exemplify the two divergent approaches to harnessing the therapeutic potential of the TRPV1 channel for pain relief. This compound, the antagonist, offers a reversible and systemic approach to blocking pain signals, which may be suitable for chronic pain conditions like osteoarthritis. However, its systemic action also leads to on-target side effects related to altered thermal sensation.
Resiniferatoxin, the ultrapotent agonist, provides a highly targeted and long-lasting, potentially permanent, analgesic effect through the selective destruction of pain-sensing neurons. This makes it a promising candidate for severe, localized, and intractable pain, such as that experienced by some cancer patients. However, its administration is invasive, and its safety profile requires careful management.
The choice between these two strategies will depend on the specific clinical indication, the desired duration of action, and the acceptable balance between efficacy and side effects. Continued research into the nuanced pharmacology of the TRPV1 receptor will undoubtedly pave the way for the development of even more refined and effective analgesics in the future.
References
Mavatrep's Efficacy Compared to Standard-of-Care Analgesics in Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of Mavatrep, a novel analgesic agent, with established standard-of-care analgesics for osteoarthritis. The information is compiled from publicly available clinical trial data and pharmacological research to assist in evaluating its therapeutic potential.
Executive Summary
This compound, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, has demonstrated analgesic efficacy in clinical trials for osteoarthritis of the knee. This guide presents a comparative analysis of this compound against standard-of-care analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, celecoxib, and diclofenac, as well as acetaminophen. The data is presented to facilitate a clear comparison of their clinical performance, experimental methodologies, and mechanisms of action.
Data Presentation: Quantitative Comparison of Analgesic Efficacy
The following tables summarize the quantitative data from clinical trials to provide a clear comparison between this compound and standard-of-care analgesics.
Table 1: Efficacy of this compound vs. Placebo and Naproxen in Knee Osteoarthritis
| Outcome Measure | This compound (50 mg, single dose) | Naproxen (500 mg, twice daily) | Placebo |
| Mean 7-day Average Daily Current Pain (NRS) | 3.72 (SD 1.851)[1] | 3.49 (SD 1.544)[1] | 4.9 (SD 1.413)[1] |
| WOMAC Pain Subscale Improvement vs. Placebo (Day 7) | Statistically Significant (p=0.041)[1] | Statistically Significant[1] | - |
| WOMAC Stiffness Subscale Improvement vs. Placebo (Day 7) | Statistically Significant (p=0.075) | Statistically Significant | - |
| WOMAC Physical Function Subscale Improvement vs. Placebo (Day 7) | Statistically Significant (p=0.077) | Statistically Significant | - |
| Mean Number of Rescue Medication Tablets (7 days) | 4.2 (SD 6.49) | 2.8 (SD 5.42) | 6.3 (SD 8.25) |
NRS: Numerical Rating Scale; SD: Standard Deviation; WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.
Table 2: Comparative Efficacy of Standard-of-Care NSAIDs in Osteoarthritis
| Outcome Measure | Celecoxib (200 mg/day) | Naproxen (1000 mg/day) | Diclofenac (150 mg/day) |
| WOMAC Pain Effect Size vs. Placebo | 0.34 (at 6 weeks) | 0.34 (at 6 weeks) | Generally considered effective, specific effect size varies by study |
| Gastrointestinal Ulcer Complications (per 100 patient-years) | 0.1 | 0.8 (pooled with diclofenac) | 0.8 (pooled with naproxen) |
Table 3: Efficacy of Acetaminophen in Knee Osteoarthritis
| Outcome Measure | Acetaminophen (up to 4000 mg/day) | Placebo |
| Pain Reduction (Standardized Mean Difference) | -0.13 (95% CI -0.22 to -0.04) | - |
| WOMAC Pain Subscale Reduction (in one trial) | 22% | Not reported |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical evaluation of the evidence.
This compound Phase 1b Study in Knee Osteoarthritis (Mayorga et al., 2017)
-
Study Design: A randomized, placebo- and active-controlled, 3-way crossover, phase 1b study.
-
Participants: 33 patients with painful knee osteoarthritis.
-
Interventions: Participants received a single dose of 50 mg this compound, 500 mg naproxen twice-daily, and a placebo. Each treatment period was 7 days, with a 7-day washout period between each.
-
Primary Efficacy Endpoint: Pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) based on an 11-point (0-10) Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).
-
Secondary Efficacy Endpoints:
-
11-point (0-10) NRS pain scores.
-
Western Ontario and McMaster Universities Arthritis Index (WOMAC) subscales for pain, stiffness, and physical function.
-
Use of rescue medication.
-
-
Pain Assessment Methodology:
-
PASC Test: The specific protocol for the PASC test involved patients climbing and descending a set number of stairs, after which they would rate their pain on the NRS. The exact number of stairs and the timing of the rating post-exercise were standardized but are not detailed in the available publication.
-
WOMAC LK 3.1 Index: This is a 24-item self-administered questionnaire divided into three subscales: pain (5 items), stiffness (2 items), and physical function (17 items). Each item is scored on a scale (e.g., 0-4 Likert or 0-10 NRS), and the scores for each subscale are summed.
-
Representative NSAID Clinical Trial Protocol (Pooled data from two trials: NCT00664560 and NCT00665431)
-
Study Design: Two double-blind, double-dummy, placebo-controlled trials with pooled data analysis.
-
Participants: Patients aged ≥50 years with knee osteoarthritis.
-
Interventions: Patients were randomized to receive naproxen 500 mg/esomeprazole 20 mg twice daily, celecoxib 200 mg once daily, or placebo for 12 weeks.
-
Efficacy Endpoints:
-
WOMAC Pain subscale.
-
American Pain Society Patient Outcome Questionnaire (APS-POQ).
-
Routine Assessment of Patient Index Data 3 (RAPID3).
-
Use of rescue pain medication.
-
-
Pain Assessment Methodology:
-
WOMAC: Assessed at baseline and at weeks 6 and 12.
-
APS-POQ: Assessed on Days 2-7.
-
Representative Acetaminophen Clinical Trial Protocol (Pooled data from five trials)
-
Study Design: Pooled analysis of five randomized, double-blind, active-controlled, multiple-dose, parallel, multicenter, home-use clinical trials.
-
Participants: Participants were at least 40 years old with radiographically confirmed hip or knee osteoarthritis with moderate to moderately severe pain.
-
Interventions: Acetaminophen formulations (4,000 mg immediate-release or 3,900 mg extended-release) administered for at least 4 weeks.
-
Efficacy Endpoints:
-
Pain at rest and pain while walking, assessed at weeks 1, 2, and 4.
-
WOMAC Osteoarthritis Index (pain, physical function, and stiffness subscales) at week 4.
-
-
Pain Assessment Methodology:
-
Pain intensity was rated on a 5-point verbal scale.
-
The WOMAC Osteoarthritis Index was used to assess pain, function, and stiffness.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and standard-of-care NSAIDs.
Caption: TRPV1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Cyclooxygenase (COX) Signaling Pathway and NSAID Mechanisms.
Experimental Workflow
References
Cross-Study Comparison of Mavatrep Clinical Trial Results for Osteoarthritis Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial results for mavatrep, an investigational transient receptor potential vanilloid type 1 (TRPV1) receptor antagonist, against a standard-of-care treatment for osteoarthritis pain.
Introduction to this compound
This compound (also known as JNJ-39439335) is an orally active, selective, and potent competitive antagonist of the TRPV1 receptor.[1][2] The TRPV1 receptor is a crucial component in pain physiology and neurogenic inflammation, making it a key target for novel analgesics.[3] Clinical studies have evaluated this compound for its potential to treat pain, particularly in patients with osteoarthritis of the knee.[4][5] this compound has demonstrated a dose-dependent effect on pain reduction, suggesting engagement with the TRPV1 receptor in humans.
Mechanism of Action: TRPV1 Antagonism
The TRPV1 receptor, a non-selective cation channel, is activated by various stimuli including heat, acid, and capsaicin (the active component of chili peppers). In chronic pain states, the expression and sensitivity of TRPV1 receptors are upregulated. By selectively blocking this receptor, this compound aims to inhibit the transmission of pain signals. Preclinical studies have shown that this compound can reverse thermal hypersensitivity in inflammatory pain models. In human trials, this compound has been shown to reduce capsaicin-induced flare area and intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 4. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist this compound in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isrctn.com [isrctn.com]
Mavatrep's Safety Profile: A Comparative Analysis for Researchers
An in-depth examination of the safety and tolerability of Mavatrep, a novel TRPV1 antagonist, benchmarked against established analgesic agents for osteoarthritis pain. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available clinical trial data, detailed experimental protocols, and a comparative analysis of adverse event profiles.
Introduction
This compound (JNJ-39439335) is an investigational, orally administered, selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] This novel mechanism of action offers a promising alternative for the management of chronic pain, particularly in osteoarthritis, a condition where current treatments can be limited by significant side effects.[1] This guide synthesizes the safety data from this compound's clinical development program and compares it against commonly prescribed analgesics, including non-steroidal anti-inflammatory drugs (NSAIDs), opioids, and acetaminophen.
Comparative Safety Analysis
The safety profile of this compound has been evaluated in Phase 1 and Phase 1b clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) are related to its mechanism of action, primarily involving alterations in temperature sensation. The following tables provide a comparative summary of the safety data for this compound and other major analgesic classes, with a focus on their use in osteoarthritis patients.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) of this compound in Healthy Volunteers and Osteoarthritis Patients
| Adverse Event | This compound (Healthy Volunteers - Part 1) | This compound (Osteoarthritis Patients - Part 2) |
| Feeling Hot | 79% | - |
| Thermohypoesthesia (decreased temperature sensation) | 71% | - |
| Paresthesia (tingling or numbness) | 58% | - |
| Feeling Cold | 50% | - |
| Minor Thermal Burns | - | 50% |
Data from a multiple-ascending dose, phase 1 study. Part 1 included healthy men, while Part 2 included participants with knee osteoarthritis. Percentages represent the incidence of the most common TEAEs (≥50% incidence).[2]
Table 2: Comparative Overview of Common Adverse Events in Analgesics for Osteoarthritis
| Analgesic Class | Common Adverse Events |
| This compound (TRPV1 Antagonist) | Altered temperature sensation (feeling hot/cold), thermohypoesthesia, paresthesia, minor thermal burns.[2][3] |
| NSAIDs (e.g., Naproxen, Diclofenac, Ibuprofen, Celecoxib) | Gastrointestinal: Abdominal pain, dyspepsia, nausea, ulcers, bleeding. Cardiovascular: Increased risk of heart attack and stroke. Renal: Impaired kidney function. |
| Opioids (e.g., Tramadol, Oxycodone) | Nausea, vomiting, constipation, somnolence, dizziness, headache, risk of dependence and addiction. |
| Acetaminophen | Generally well-tolerated at therapeutic doses. Potential for liver toxicity at high doses or with chronic use. Some studies suggest a risk of peptic ulcers and bleeding in older adults. |
Table 3: Discontinuation Rates Due to Adverse Events in Osteoarthritis Clinical Trials
| Analgesic | Discontinuation Rate due to AEs |
| Tramadol | 1.7% to 53.7% |
| Opioids (in general) | Participants receiving opioids were 3.88 times more likely to discontinue due to adverse events compared to placebo. |
| Oxycodone ER | 21% |
Note: Direct comparative discontinuation rates for this compound are not yet widely available from published Phase 2/3 trials. Data for other analgesics are derived from various studies and meta-analyses and may not be directly comparable due to differences in study design and patient populations.
Signaling Pathways and Experimental Workflows
Mechanism of Action: TRPV1 Antagonism
This compound exerts its analgesic effect by blocking the TRPV1 receptor, a key component in the pain signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Workflow: this compound Phase 1 Clinical Trial
The following diagram outlines the typical workflow of a Phase 1, single-ascending-dose clinical trial for a novel analgesic like this compound.
Experimental Protocols
This compound Phase 1b Study in Osteoarthritis Patients
-
Study Design: A randomized, placebo- and active-controlled (naproxen), 3-way crossover, Phase 1b study.
-
Patient Population: Patients diagnosed with painful knee osteoarthritis.
-
Interventions:
-
A single dose of 50mg this compound.
-
500mg naproxen twice daily.
-
Placebo.
-
-
Study Periods: Each treatment period lasted for 7 days with a 7-day washout period between each treatment.
-
Primary Efficacy Endpoint: Pain reduction measured by the 4-hour post-dose sum of pain intensity difference (SPID) based on an 11-point Numerical Rating Scale (NRS) for pain after stair-climbing (PASC).
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs).
This compound Multiple-Ascending Dose Phase 1 Study
-
Study Design: A double-blind, randomized, placebo-controlled, sequential-group, multiple-ascending dose study.
-
Participants:
-
Part 1: Healthy male volunteers.
-
Part 2: Participants with knee osteoarthritis.
-
-
Interventions: Multiple ascending oral doses of this compound (ranging from 2-50 mg) or placebo administered for 21 consecutive days.
-
Assessments:
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points.
-
Pharmacodynamics: Heat pain detection threshold, heat pain tolerance, and capsaicin-induced flare were assessed.
-
Safety: Comprehensive monitoring of TEAEs, clinical laboratory tests, ECGs, and vital signs.
-
Conclusion
This compound, as a TRPV1 antagonist, presents a novel approach to pain management in osteoarthritis. Its safety profile is distinct from traditional analgesics, with the most common adverse events being related to altered temperature perception. While these effects are generally mild to moderate, the potential for minor thermal burns necessitates patient education and monitoring. Head-to-head comparisons with other analgesics, such as the study including naproxen, are crucial for understanding the relative risk-benefit profile of this compound. Further large-scale, long-term studies are needed to fully characterize its safety and efficacy in a broader patient population. The data presented in this guide provides a foundational understanding for researchers and clinicians involved in the development and evaluation of new analgesic therapies.
References
- 1. MAC Clinical Research Announces Clinical Development of this compound, a TRPV1 Antagonist Analgesic Drug - MAC Clinical Research [macplc.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Safety of this compound (JNJ-39439335), a TRPV1 Antagonist in Healthy Japanese and Caucasian Men: A Double-Blind, Randomized, Placebo-Controlled, Sequential-Group Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: Mavatrep vs. Capsazepine in Antagonizing the TRPV1 Receptor
A Comparative Guide for Researchers and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation pathways, has emerged as a significant target for the development of novel analgesics. This guide provides a head-to-head comparison of the in vitro potency of two prominent TRPV1 antagonists: Mavatrep and capsazepine. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to evaluate these compounds for their research and development endeavors.
Quantitative Potency Comparison
The in vitro potency of this compound and capsazepine as TRPV1 antagonists has been determined through various assays, with key quantitative data summarized below. This compound demonstrates significantly higher potency compared to capsazepine.
| Compound | Target | Assay Type | Agonist | Cell Line | Potency Metric | Value (nM) |
| This compound | Human TRPV1 | Calcium Influx Assay | Capsaicin | HEK293 | IC50 | 4.6[1][2] |
| Human TRPV1 | Radioligand Binding | HEK293 | Ki | 6.5[1] | ||
| Capsazepine | Rat TRPV1 | Aequorin Luminescence Assay | Acid (Low pH) | CHO | IC50 | 562[3] |
Mechanism of Action: Blocking the Pain Gateway
Both this compound and capsazepine exert their effects by antagonizing the TRPV1 receptor, a non-selective cation channel. Activation of TRPV1 by stimuli such as capsaicin, heat, or protons (low pH) leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx depolarizes sensory neurons, initiating the transmission of pain signals to the central nervous system. As competitive antagonists, this compound and capsazepine bind to the TRPV1 receptor, preventing its activation by agonists and thereby blocking the downstream signaling cascade that leads to the sensation of pain.
TRPV1 Signaling and Antagonist Blockade
Experimental Protocols
The in vitro potency of this compound and capsazepine was determined using distinct experimental methodologies. Below are detailed protocols for the respective assays.
This compound: FLIPR Calcium Influx Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a TRPV1 agonist in cells engineered to express the human TRPV1 receptor.
1. Cell Preparation:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell attachment.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution.
-
A dye-loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.
-
The plate is incubated for approximately one hour at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
3. Compound Addition and Incubation:
-
Serial dilutions of this compound or control compounds are prepared.
-
The compound solutions are added to the respective wells of the cell plate.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to interact with the TRPV1 receptors.
4. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
An agonist solution (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC₈₀) is added to the wells by the instrument.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon TRPV1 activation.
5. Data Analysis:
-
The peak fluorescence response in the presence of the antagonist is compared to the response in the absence of the antagonist (agonist only).
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
FLIPR Calcium Influx Assay Workflow
Capsazepine: Aequorin Luminescence Assay
This assay utilizes a photoprotein, aequorin, which emits light in the presence of calcium, to measure the antagonist's ability to block agonist-induced calcium influx in cells expressing the rat TRPV1 receptor.
1. Cell Preparation and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transfected with a plasmid encoding for apoaequorin, the protein component of aequorin. Cells stably expressing the rat TRPV1 receptor are used.
-
Transfected cells are seeded in 96-well or 384-well white, clear-bottom microplates and incubated.
2. Coelenterazine Loading (Aequorin Reconstitution):
-
The culture medium is replaced with a buffer containing coelenterazine, the luciferin substrate for aequorin.
-
The plate is incubated for several hours in the dark at room temperature to allow coelenterazine to enter the cells and reconstitute the active aequorin photoprotein.
3. Compound Addition and Incubation:
-
Serial dilutions of capsazepine or control compounds are prepared.
-
The compound solutions are added to the respective wells of the cell plate.
-
The plate is incubated for a defined period (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a luminometer equipped with an automated injector.
-
An agonist solution (e.g., an acidic buffer to lower the pH and activate TRPV1) is injected into the wells.
-
The luminometer immediately measures the light emission (luminescence) produced as calcium enters the cells and binds to aequorin.
5. Data Analysis:
-
The peak luminescence signal in the presence of the antagonist is compared to the signal in the absence of the antagonist.
-
The percentage of inhibition is calculated for each concentration of capsazepine.
-
The IC₅₀ value is determined by fitting the concentration-response data to a suitable pharmacological model.
Aequorin Luminescence Assay Workflow
References
Navigating the Therapeutic Tightrope: A Comparative Analysis of Mavatrep and Other TRPV1 Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of Mavatrep, a selective TRPV1 antagonist, against other transient receptor potential vanilloid 1 (TRPV1) modulators. This analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
The TRPV1 receptor, a key player in pain and temperature sensation, has emerged as a promising target for novel analgesics. However, the development of TRPV1 antagonists has been hampered by a narrow therapeutic window, often leading to on-target side effects such as hyperthermia and impaired heat sensation. This guide delves into the data surrounding this compound and other TRPV1 blockers to provide a clearer picture of their potential and limitations.
Quantitative Comparison of TRPV1 Blockers
To facilitate a direct comparison of the therapeutic profiles of various TRPV1 modulators, the following tables summarize key quantitative data from preclinical and clinical studies.
| Compound | Mechanism of Action | Target Affinity (K_i_ / IC_50_) | Preclinical Efficacy Model | Effective Dose (Preclinical) | Clinical Indication (Studied) | Effective Dose (Clinical) | Key Adverse Events |
| This compound | Selective TRPV1 Antagonist | K_i_: 6.5 nM (hTRPV1)[1]; IC_50_: 4.6 nM (capsaicin-induced Ca²⁺ influx)[1] | Carrageenan-induced thermal hyperalgesia (rat) | ED_80_ of ~9 ng/mL plasma concentration[2] | Osteoarthritis of the knee | 10, 25, and 50 mg once daily showed a reduction in pain scores[3][4] | Thermohypoesthesia, feeling hot/cold, paresthesia, minor thermal burns |
| AZD1386 | TRPV1 Antagonist | Not explicitly stated | Experimentally induced esophageal pain (human) | 30 mg and 95 mg increased heat pain thresholds | GERD, Post-herpetic/traumatic neuralgia, Osteoarthritis of the knee | 95 mg showed rapid but short-lasting analgesia in post-molar extraction pain | Feeling cold, increase in body temperature (mean 0.4-0.7°C) |
| SB-705498 | Selective TRPV1 Antagonist | pK_i_: 7.6 (human TRPV1) | Capsaicin-induced flare (human), UVB-induced inflammation (human) | 400 mg (oral) reduced capsaicin-evoked flare and increased heat pain tolerance | Non-allergic rhinitis, Pruritus | 12 mg (intranasal) reduced rhinitis symptoms; 3% topical cream was well-tolerated but not significantly effective for pruritus | Generally well-tolerated at tested doses |
| Capsaicin Patch (8%) | TRPV1 Agonist (leading to desensitization) | Not applicable | Not applicable | Not applicable | Neuropathic pain (PHN, HIV-AN) | One 30 or 60-minute application | Application site pain, erythema, burning sensation, temporary increase in blood pressure |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments cited in this guide.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is widely used to assess the efficacy of analgesic compounds in a model of inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1-2% solution of lambda-carrageenan in saline is administered into the plantar surface of one hind paw.
-
Assessment of Thermal Hyperalgesia: The paw withdrawal latency in response to a radiant heat source is measured using a plantar test apparatus. The apparatus focuses a beam of light onto the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.
-
Drug Administration: The test compound (e.g., this compound) is typically administered orally at various doses before the carrageenan injection.
-
Data Analysis: The paw withdrawal latency is measured at multiple time points after carrageenan injection. A significant increase in the withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Capsaicin-Induced Flare in Humans
This is a translational model used to demonstrate the target engagement of TRPV1 antagonists in humans.
-
Subjects: Healthy human volunteers are recruited for the study.
-
Capsaicin Challenge: A solution of capsaicin is applied topically to a defined area of the skin, typically on the forearm.
-
Assessment of Flare: The area of flare (reddening of the skin) is measured at specific time points after capsaicin application. This can be done by tracing the border of the flare onto a transparent sheet and then calculating the area, or by using laser Doppler imaging to measure changes in blood flow.
-
Drug Administration: The TRPV1 antagonist (e.g., SB-705498) or placebo is administered orally before the capsaicin challenge.
-
Data Analysis: The area of the flare is compared between the drug-treated and placebo-treated groups. A significant reduction in the flare area in the drug-treated group indicates successful antagonism of the TRPV1 receptor.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: TRPV1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Workflow for assessing TRPV1 blocker efficacy.
Discussion and Future Directions
The data presented in this guide highlight the ongoing challenge in developing TRPV1 antagonists with a wide therapeutic window. This compound, like other compounds in its class, demonstrates efficacy in preclinical and clinical models of pain but is associated with on-target side effects related to temperature perception. The key to unlocking the full therapeutic potential of TRPV1 blockers may lie in several strategies:
-
Developing peripherally restricted antagonists: Limiting the action of these drugs to the peripheral nervous system could potentially mitigate central nervous system-mediated side effects like hyperthermia.
-
Targeting specific disease states: The therapeutic window for a TRPV1 antagonist may be wider in certain patient populations or for specific types of pain where the underlying pathophysiology involves significant TRPV1 sensitization.
-
Combination therapies: Using TRPV1 blockers in combination with other analgesics could allow for lower, better-tolerated doses of each compound while achieving synergistic pain relief.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TRPV1 antagonist JNJ-39439335 (this compound) demonstrates proof of pharmacology in healthy men: a first-in-human, double-blind, placebo-controlled, randomized, sequential group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A multiple-dose double-blind rando ... | Article | H1 Connect [archive.connect.h1.co]
Safety Operating Guide
Navigating the Safe Disposal of Mavatrep: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Mavatrep is a critical component of laboratory safety and environmental responsibility. In the absence of explicit disposal guidelines from the manufacturer for this TRPV1 receptor antagonist, this document provides a comprehensive, step-by-step guide based on general best practices for the disposal of potent, non-antineoplastic investigational drugs.
This compound (JNJ‐39439335) is an investigational analgesic that requires careful handling throughout its lifecycle, including its ultimate disposal.[1] Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure personnel safety.
Key Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Molecular Formula | C25H21F3N2O |
| Molecular Weight | 422.44 g/mol [] |
| Appearance | Solid powder[] |
| Solubility | DMSO: ≥ 20 mg/mL[3] |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3] |
Experimental Protocols: General Handling and Personal Protective Equipment (PPE)
Given that this compound is a potent investigational compound, personnel must adhere to stringent safety protocols during handling and disposal. The following PPE is mandatory:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Eye Protection: Safety goggles.
-
Lab Coat: A disposable lab coat of low permeability.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the solid powder form to avoid aerosol inhalation.
All handling of this compound, especially outside of a sealed container, should be conducted within a certified chemical fume hood to minimize exposure risk.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on guidelines for the disposal of hazardous and investigational pharmaceutical waste and should be followed in the absence of specific instructions from the manufacturer or a safety data sheet (SDS).
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated materials such as weighing papers, contaminated PPE (gloves, disposable lab coats), and empty stock vials.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be marked as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO).
-
Rinsate from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., a polyethylene container for DMSO solutions). The container should be clearly labeled as "Hazardous Pharmaceutical Waste," listing "this compound" and the solvent(s). Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container that is also labeled for hazardous pharmaceutical waste.
-
2. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces in the chemical fume hood.
-
Use a suitable decontamination solution (e.g., a detergent solution followed by an appropriate solvent rinse, if applicable) to clean all potentially contaminated areas.
-
All materials used for decontamination (e.g., wipes, absorbent pads) should be disposed of as solid hazardous waste.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste management vendor.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination, as pharmaceuticals can persist in water supplies.
-
The primary method for the final destruction of hazardous pharmaceutical waste is high-temperature incineration. Your institution's Environmental Health and Safety (EHS) office will coordinate with a certified vendor for proper transportation and destruction.
Summary of Disposal Recommendations
| Waste Type | Disposal Container | Final Disposal Method |
| Solid this compound Waste | Labeled, leak-proof hazardous waste container | Incineration via a licensed vendor |
| Liquid this compound Waste | Labeled, sealed, solvent-compatible hazardous waste container | Incineration via a licensed vendor |
| Contaminated Sharps | Puncture-resistant, labeled sharps container for hazardous waste | Incineration via a licensed vendor |
| Contaminated PPE | Labeled, leak-proof hazardous waste container | Incineration via a licensed vendor |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling Mavatrep
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mavatrep. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Classification
This compound is a compound with varying hazard classifications across different suppliers. Some Safety Data Sheets (SDS) indicate it is not a hazardous substance, while others classify it with the following potential hazards:
-
Acute oral toxicity.[1]
-
Skin corrosion/irritation.[1]
-
Serious eye damage/irritation.[1]
-
Specific target organ toxicity (single exposure, respiratory tract irritation).[1]
Given these potential risks, it is imperative to handle this compound with appropriate caution and to utilize the personal protective equipment outlined below.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on information from supplier Safety Data Sheets.[2]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hands | Protective gloves. | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body | Impervious clothing or a complete chemical-resistant suit. | The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace. |
| Respiratory | Air-purifying respirator. | For nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-risk scenarios, a full-face particle respirator type N99 (US) or P2 (EN 143) is appropriate. If the respirator is the sole means of protection, a full-face supplied air respirator should be used. |
Experimental Protocols: Handling and Storage
Precautions for Safe Handling:
-
Avoid all contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area. Provide appropriate exhaust ventilation where dust may form.
-
An accessible safety shower and eye wash station should be located nearby.
-
Wash hands thoroughly before breaks and at the end of the workday.
Conditions for Safe Storage:
-
Keep the container tightly closed.
-
Store in a dry and well-ventilated place.
-
Recommended long-term storage temperature is -20°C.
-
Short-term storage can be at 2-8°C.
Accidental Release and Disposal Plan
In the event of a spill or accidental release, follow these procedures to mitigate exposure and ensure proper cleanup.
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment as detailed in the table above.
-
Avoid breathing vapors, mist, dust, or gas.
Containment and Cleaning Up:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains, water courses, or the soil.
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
For solid spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid creating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.
Disposal:
-
Dispose of contaminated materials, including gloves, in accordance with applicable local and national regulations.
-
Contaminated containers should be disposed of as unused product.
Emergency First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Separate eyelids to ensure adequate flushing. Seek immediate medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
Caption: Workflow for a safe response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
